4-(Fluoromethyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQKYYPOBCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630637 | |
| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-27-6 | |
| Record name | 4-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(fluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Intersection of Privileged Scaffolds and Strategic Fluorination
An In-Depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride (CAS: 787564-27-6): A Strategic Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in successful therapeutic agents due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation. Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This guide focuses on this compound, a chemical entity that embodies the convergence of these two powerful concepts. As a readily available building block, it provides researchers and drug development professionals with a tool to introduce a fluorinated, single-carbon substituent onto a versatile piperidine core. This document serves as a technical resource, elucidating the compound's properties, its strategic applications, analytical validation, and essential safety protocols.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all scientific work. This compound is uniquely identified by its CAS (Chemical Abstracts Service) number: 787564-27-6 .[3][4][5] Its fundamental properties are summarized below.
Chemical Structure
References
4-(Fluoromethyl)piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride for Advanced Research
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 787564-27-6), a heterocyclic building block of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to explore the compound's properties, synthesis, and strategic applications, grounded in established chemical principles and field-proven insights.
Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold
The piperidine ring is a quintessential "privileged scaffold" in drug discovery, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement that can optimize interactions with biological targets.[1]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2] this compound leverages both of these powerful motifs, offering a versatile building block for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful research endeavor. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies compared to the free base.
Nomenclature and Structural Identifiers
A consistent and unambiguous identification system is critical for database searching, procurement, and regulatory documentation.
Caption: Chemical structure of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 787564-27-6 | [3][4] |
| IUPAC Name | 4-(fluoromethyl)piperidine;hydrochloride | [5][] |
| Molecular Formula | C₆H₁₃ClFN | [4][5] |
| SMILES | C1CNCCC1CF.Cl | [5][] |
| InChI | InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | [5][] |
| InChIKey | GDUQKYYPOBCIJO-UHFFFAOYSA-N |[5][] |
Physicochemical Data
The physical properties dictate the compound's behavior in both chemical reactions and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 153.62 g/mol | [4][5] |
| Appearance | White to off-white solid/powder (typical) | [7] |
| Purity | >95% - >98% (typical commercial grades) | [4][] |
| Storage Temperature | 0-8°C recommended; store in a dry, well-ventilated place. |[3][7][8] |
Spectroscopic Characterization: A Self-Validating System
Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods provides a self-validating system to ensure the material's identity and integrity. While specific spectra are proprietary to the manufacturer, the expected signals can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is used to confirm the core structure. One would expect characteristic signals for the piperidine ring protons, with complexities arising from chair conformations. A key diagnostic signal would be a doublet of doublets for the -CH₂F protons, showing coupling to both the adjacent methine proton on the piperidine ring and the ¹⁹F nucleus. The protons on the nitrogen would likely be broad due to exchange.
-
¹³C NMR : This spectrum would show distinct signals for the carbon atoms of the piperidine ring and a key signal for the fluoromethyl carbon, which would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus.
-
¹⁹F NMR : A single signal, likely a triplet due to coupling with the two adjacent protons of the -CH₂F group, would definitively confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would typically show a prominent peak for the parent ion of the free base [M+H]⁺ at approximately m/z 118.09, corresponding to the C₆H₁₂FN moiety.
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic C-H stretching vibrations, N-H stretching from the protonated amine, and a strong C-F stretching band.
Synthesis and Purification: A Mechanistic Perspective
While multiple synthetic routes exist, a common and logical approach involves the reductive amination or functional group transformation of a readily available piperidine precursor. The following represents a plausible and illustrative synthetic workflow.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is representative and requires optimization based on laboratory conditions.
-
Step 1: N-Protection of 4-Piperidinemethanol
-
Causality : The secondary amine of the piperidine ring is nucleophilic and would interfere with the subsequent fluorination step. Protection, typically with a tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is chosen for its stability under many reaction conditions and its straightforward removal under acidic conditions.
-
Procedure : To a stirred solution of 4-piperidinemethanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for completion. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.
-
-
Step 2: Fluorination of the Alcohol
-
Causality : The conversion of the primary alcohol to a fluoromethyl group is a key transformation. A nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is employed. These reagents activate the hydroxyl group, facilitating its displacement by fluoride. The reaction is conducted at low temperatures to control reactivity and minimize side reactions.
-
Procedure : Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere. Add DAST (1.2 eq) dropwise via syringe, maintaining the low temperature. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with DCM, combine organic layers, wash with brine, dry, and concentrate. Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain N-Boc-4-(fluoromethyl)piperidine.
-
-
Step 3: Deprotection and Salt Formation
-
Causality : The final step removes the Boc protecting group to liberate the piperidine nitrogen and simultaneously forms the desired hydrochloride salt. A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or diethyl ether, is used to cleave the acid-labile Boc group. The insolubility of the resulting hydrochloride salt in many organic solvents often allows for direct isolation via filtration.
-
Procedure : Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature. The product will typically precipitate out of solution over 1-4 hours. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
-
Reactivity, Stability, and Applications in Drug Design
The fluoromethyl group at the 4-position significantly influences the molecule's properties. It acts as a lipophilic hydrogen bond acceptor, potentially altering binding interactions with target proteins. Critically, the strong C-F bond blocks metabolic oxidation at the methylene position, a common metabolic "soft spot" for alkyl substituents. This can lead to an improved pharmacokinetic profile and increased half-life in vivo.
This building block is particularly valuable for synthesizing analogs of existing drugs or for creating novel compounds in therapeutic areas such as:
-
CNS Disorders : The piperidine scaffold is common in antipsychotics, antidepressants, and opioid receptor modulators. The fluoromethyl group can fine-tune lipophilicity to optimize blood-brain barrier penetration.[1]
-
Oncology : Many kinase inhibitors and other anti-cancer agents incorporate piperidine.[9] Blocking metabolic pathways with fluorine can enhance a drug's exposure and efficacy.[2]
-
Enzyme Inhibitors : The fluoromethyl group can serve as a bioisostere for a hydroxyl or methyl group, modifying electronic and steric properties to improve inhibitor potency and selectivity.[10]
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions. The GHS classification indicates potential hazards that require stringent safety protocols.[5]
Table 3: GHS Hazard Statements
| Code | Statement | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[11][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, segregated from incompatible materials.[11][12]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12]
-
Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[12]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[11]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Fluoromethyl)piperidine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine hydrochloride, a fluorinated saturated heterocycle of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, synthesis, and strategic applications, offering field-proven insights into its role as a valuable building block for novel therapeutics.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous scaffolds in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[2] The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern medicinal chemistry, as it can profoundly modulate a molecule's properties.[3] Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability by altering lipophilicity and pKa.[3]
The 4-(fluoromethyl)piperidine moiety, in particular, offers a unique combination of features. It introduces a fluorinated group one carbon away from the core ring system, providing a more subtle electronic and conformational impact compared to direct fluorination on the ring. This guide will explore the synthesis, characterization, and strategic deployment of its hydrochloride salt in drug discovery programs.
Physicochemical and Structural Properties
This compound (CAS: 787564-27-6) is a white to off-white solid at room temperature.[4] Its fundamental properties are crucial for understanding its behavior in both chemical reactions and biological systems.
Core Molecular Structure
The molecule consists of a piperidine ring substituted at the 4-position with a fluoromethyl (-CH₂F) group. As the hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation with a chloride counter-ion.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Comparative Physicochemical Data
While specific experimental data for this compound is not widely published, we can infer its likely properties by comparing it with its close structural analogs: 4-fluoropiperidine hydrochloride and 4-(trifluoromethyl)piperidine hydrochloride. This comparison highlights the distinct effects of mono-, and tri-fluorination on the methyl group.
| Property | 4-(Fluoromethyl)piperidine HCl (Predicted) | 4-Fluoropiperidine HCl | 4-(Trifluoromethyl)piperidine HCl |
| CAS Number | 787564-27-6[4] | 57395-89-8[5] | 155849-49-3[6] |
| Molecular Formula | C₆H₁₃ClFN[4] | C₅H₁₁ClFN[5] | C₆H₁₁ClF₃N[6] |
| Molecular Weight | 153.62 g/mol [4] | 139.60 g/mol [5] | 189.61 g/mol [6] |
| Appearance | White to off-white solid | Solid[5] | White to yellow crystals/powder[6] |
| Melting Point (°C) | Likely intermediate | 163-167[5] | 155-159[7] |
| pKa (Predicted) | ~9.5 - 10.5 | ~9.8 | ~9.62[7] |
| LogP (Predicted) | ~0.9 (for free base)[8] | ~0.6 | ~1.5 |
Note: pKa and LogP values are predictions for the free base and serve as estimations. The melting point of the target compound is expected to be within the range of its analogs.
The monofluoromethyl group is expected to be less lipophilic than the trifluoromethyl group, making the parent compound potentially more water-soluble, a property that can be advantageous for formulation and pharmacokinetic profiles.
Synthesis and Characterization
The synthesis of this compound can be approached through several routes. A common and effective strategy involves the deoxofluorination of a readily available precursor, N-Boc-4-(hydroxymethyl)piperidine. This method provides a reliable pathway to the desired product in good yield.
Proposed Synthetic Pathway
The following diagram outlines a robust, multi-step synthesis starting from commercial materials.
Diagram: Synthetic Workflow
Caption: A three-step synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for Boc protection, deoxofluorination, and deprotection.[5]
Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
Step 2: Synthesis of N-Boc-4-(fluoromethyl)piperidine
-
Caution: Deoxofluorination agents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar reagent (1.2 equiv.) dropwise.
-
Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.
-
Add a solution of HCl in 1,4-dioxane (e.g., 4M, 2-3 equiv.) dropwise at 0 °C.
-
A precipitate will form. Stir the resulting slurry at room temperature for 2-4 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a stable salt.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity. Below are the expected spectral characteristics based on analysis of the structure and data from analogous compounds.
-
¹H NMR: The spectrum in a solvent like D₂O or DMSO-d₆ would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The key feature would be the fluoromethyl protons (-CH₂F), which would appear as a doublet around 4.3-4.5 ppm due to coupling with the adjacent fluorine atom (²JHF ≈ 47-50 Hz).
-
¹³C NMR: The carbon of the fluoromethyl group (-CH₂F) is expected to appear as a doublet in the 80-85 ppm range due to one-bond coupling to fluorine (¹JCF ≈ 170-180 Hz). The other piperidine carbons would appear in the aliphatic region.
-
¹⁹F NMR: A single signal, a triplet, is expected due to coupling with the two adjacent protons of the methyl group (²JFH ≈ 47-50 Hz). The chemical shift would likely be in the range of -210 to -230 ppm (relative to CFCl₃).
-
Mass Spectrometry (ESI+): The spectrum would show the molecular ion for the free base [M+H]⁺ at m/z 118.10.
Applications in Drug Discovery and Medicinal Chemistry
The this compound building block is a strategic tool for addressing several challenges in drug design. Its utility stems from the unique properties imparted by the monofluoromethyl group.
Bioisosteric Replacement and Property Modulation
The fluoromethyl group can serve as a bioisostere for other functionalities, such as a hydroxymethyl or methoxy group. This substitution can block metabolic oxidation at that position, a common liability for alkyl or ether groups, thereby increasing the half-life of a drug candidate. Furthermore, replacing an oxygen-containing group with its fluorinated counterpart generally increases lipophilicity, which can enhance cell membrane permeability and oral bioavailability.
Diagram: Bioisosteric Strategy
Caption: Strategic use of the fluoromethyl group.
Target Classes and Therapeutic Areas
While not yet incorporated into an approved drug, patent literature suggests the utility of the 4-(fluoromethyl)piperidine scaffold in various therapeutic areas:
-
Protein Kinase Inhibitors: The piperidine scaffold is frequently used to orient functional groups into the active site of kinases. The fluoromethyl group can be used to fine-tune binding interactions and improve drug-like properties.
-
Central Nervous System (CNS) Agents: Lipophilicity and pKa are critical for crossing the blood-brain barrier. The controlled modulation offered by the fluoromethyl group makes it an attractive substituent for developing agents targeting CNS disorders.
-
Enzyme Inhibitors: Fluorinated groups can form specific hydrogen bonds or engage in favorable dipole-dipole interactions with enzyme active sites, potentially increasing potency and selectivity.
Key Experimental Workflow: N-Arylation
A critical reaction in building complexity from this scaffold is the formation of a C-N bond to the piperidine nitrogen. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.
Detailed Protocol: Buchwald-Hartwig N-Arylation
This protocol describes the coupling of this compound with a generic aryl bromide.
1. Reagent Preparation:
-
This compound (1.0 equiv.)
-
Aryl Bromide (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., NaOtBu or K₂CO₃, 2.5 equiv.)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
2. Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
3. Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(fluoromethyl)piperidine.
Diagram: N-Arylation Workflow
Caption: Standard workflow for Buchwald-Hartwig N-arylation.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and strategic building block for modern drug discovery. Its monofluoromethyl substituent provides a nuanced tool for medicinal chemists to optimize lead compounds by enhancing metabolic stability and modulating key physicochemical properties like lipophilicity and pKa. While it is a less common motif than its trifluoromethyl counterpart, it offers a distinct profile that can be critical for achieving a desired balance of potency, selectivity, and pharmacokinetics. The synthetic routes are accessible, and its incorporation into complex molecules can be achieved through robust and well-established protocols like the Buchwald-Hartwig amination. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of scaffolds like 4-(fluoromethyl)piperidine is set to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 250 mg | Request for Quote [thermofisher.com]
- 5. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3 [m.chemicalbook.com]
- 6. US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity - Google Patents [patents.google.com]
- 7. EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Synthesis of 4-(Fluoromethyl)piperidine Hydrochloride: An In-Depth Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the Fluoromethyl-Piperidine Motif in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides a desirable framework for interacting with biological targets. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.[2]
The 4-(fluoromethyl)piperidine moiety, in particular, represents a valuable building block for drug discovery. The monofluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, while introducing the unique electronic properties of fluorine. This guide provides a comprehensive overview of the primary synthetic pathway to 4-(fluoromethyl)piperidine hydrochloride, offering detailed protocols and expert insights for researchers in drug development.
Primary Synthetic Pathway: From 4-(Hydroxymethyl)piperidine to the Target Compound
The most common and efficient synthesis of this compound commences with the readily available starting material, 4-(hydroxymethyl)piperidine. This pathway involves a three-step sequence: N-protection, fluorination of the primary alcohol, and subsequent deprotection with concurrent hydrochloride salt formation.
Logical Framework of the Synthetic Strategy
Caption: Overall synthetic workflow for this compound.
Step 1: N-Protection of 4-(Hydroxymethyl)piperidine
Causality: The initial and critical step is the protection of the piperidine nitrogen. The secondary amine is a nucleophile and can react with the fluorinating agent in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Experimental Protocol: Synthesis of N-Boc-4-(hydroxymethyl)piperidine
-
To a stirred solution of 4-(hydroxymethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which is often a colorless oil or a white solid and can be used in the next step without further purification.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 4-(Hydroxymethyl)piperidine | 1.0 | Starting Material |
| Dichloromethane (DCM) | - | Solvent |
| Triethylamine (Et3N) | 1.5 | Base |
| Di-tert-butyl dicarbonate (Boc2O) | 1.1 | Protecting Agent |
Step 2: Fluorination of N-Boc-4-(hydroxymethyl)piperidine
Causality: The conversion of the primary alcohol to a fluoromethyl group is the key transformation. Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for this deoxofluorination reaction.[4] DAST reacts with the alcohol to form an intermediate that undergoes nucleophilic substitution by fluoride. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions.
Experimental Protocol: Synthesis of N-Boc-4-(fluoromethyl)piperidine
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(fluoromethyl)piperidine as a colorless oil.
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-4-(hydroxymethyl)piperidine | 1.0 | Substrate |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
| Diethylaminosulfur Trifluoride (DAST) | 1.1-1.5 | Fluorinating Agent |
Alternative Fluorinating Agents: While DAST is effective, it is known to be thermally unstable. Safer and more selective alternatives include Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) and PyFluor (N,N'-bis(2-pyridyl)sulfur difluoride).[5] These reagents often provide higher yields and fewer elimination byproducts.
Step 3: Deprotection and Hydrochloride Salt Formation
Causality: The final step involves the removal of the N-Boc protecting group to liberate the free piperidine nitrogen. This is readily achieved under acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like dioxane or diethyl ether accomplishes both the deprotection and the formation of the desired hydrochloride salt in a single step.[6]
Experimental Protocol: Synthesis of this compound
-
Dissolve N-Boc-4-(fluoromethyl)piperidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
To this solution, add a solution of hydrogen chloride in dioxane (e.g., 4 M) or diethyl ether (e.g., 2 M) in excess (typically 3-5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold, non-polar solvent such as diethyl ether or hexane to remove any impurities.
-
Dry the resulting white solid under vacuum to yield pure this compound.[7]
| Reagent/Solvent | Molar Equivalent | Purpose |
| N-Boc-4-(fluoromethyl)piperidine | 1.0 | Protected Intermediate |
| HCl in Dioxane (4 M) | Excess (3-5) | Deprotecting Agent & Salt Formation |
| Diethyl Ether | - | Washing Solvent |
Alternative Synthetic Approaches
While the pathway from 4-(hydroxymethyl)piperidine is the most direct, other strategies can be employed, particularly if alternative starting materials are more readily available. One such approach is the reductive amination of a suitable difunctional precursor.
Reductive Amination Strategy
This method involves the cyclization of a linear precursor containing an amine and two carbonyl functionalities (or their precursors) to form the piperidine ring. While less common for this specific target, it offers a convergent approach to substituted piperidines.[8][9]
Caption: Generalized reductive amination pathway to substituted piperidines.
Conclusion
The synthesis of this compound is a critical process for accessing a valuable building block in modern drug discovery. The presented three-step pathway, starting from 4-(hydroxymethyl)piperidine, is a robust and reliable method that can be readily implemented in a laboratory setting. By understanding the rationale behind each synthetic transformation and adhering to the detailed protocols, researchers can efficiently produce this key intermediate for the development of novel therapeutics. The exploration of alternative fluorinating agents and synthetic strategies further expands the toolkit available to medicinal chemists, enabling the continued innovation of fluorine-containing pharmaceuticals.
References
- 1. jgtps.com [jgtps.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-(Fluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fluoromethyl)piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. The introduction of a fluoromethyl group at the 4-position can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As with any compound intended for pharmaceutical development, rigorous structural characterization is paramount to ensure identity, purity, and consistency.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from closely related analogues to present a detailed prediction of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. Furthermore, this document outlines the detailed experimental protocols for acquiring this crucial data, thereby providing a self-validating framework for researchers.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
The key structural features that will influence the spectroscopic data are:
-
Piperidine Ring: A saturated six-membered heterocycle. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium ion.
-
Fluoromethyl Group (-CH₂F): An electron-withdrawing group attached to the C4 position of the piperidine ring. The fluorine atom will cause characteristic splitting in both ¹H and ¹³C NMR spectra.
-
Hydrochloride Salt: The presence of the hydrochloride salt affects the solubility and the chemical environment of the nitrogen and adjacent protons.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The "Why" Behind the Experiment
¹H NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to the salt's polarity. D₂O is particularly useful as the acidic N⁺H₂ protons will exchange with deuterium, causing their signal to disappear, which can simplify the spectrum and aid in peak assignment. The predicted chemical shifts are influenced by the electron-withdrawing effects of the protonated nitrogen and the fluoromethyl group.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~4.5 | Doublet of Triplets (dt) | 2H | -CH₂ F | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz |
| ~3.4 | Multiplet | 2H | H-2ax, H-6ax | - |
| ~3.0 | Multiplet | 2H | H-2eq, H-6eq | - |
| ~2.2 | Multiplet | 1H | H-4 | - |
| ~2.0 | Multiplet | 2H | H-3ax, H-5ax | - |
| ~1.7 | Multiplet | 2H | H-3eq, H-5eq | - |
| ~4.8 (in CD₃OD) | Broad Singlet | 2H | N⁺H₂ | - |
Trustworthiness: Interpreting the Predicted Spectrum
-
-CH₂F Protons: The protons of the fluoromethyl group are expected to be the most downfield of the aliphatic signals due to the strong deshielding effect of the adjacent fluorine atom. They will appear as a doublet of triplets (or a complex multiplet) due to coupling with the fluorine atom (²JHF) and the vicinal proton at C4 (³JHH).
-
Piperidine Ring Protons: The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be deshielded and appear at a lower field compared to the protons on C3 and C5. The axial and equatorial protons on each carbon will have different chemical shifts and coupling constants, leading to complex multiplets.
-
N⁺H₂ Protons: The protons on the nitrogen will be broad due to quadrupolar relaxation and exchange. In a solvent like CD₃OD, their chemical shift will be concentration and temperature-dependent. In D₂O, this signal would disappear.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
If signal overlap is significant, consider two-dimensional NMR experiments like COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR. The presence of the fluorine atom will cause splitting of the signals for the carbons it is attached to and those nearby (C-F coupling). A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon, with the exception of carbons coupled to fluorine.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~85 | Doublet | -C H₂F | J(C,F) ≈ 170-180 Hz |
| ~45 | Singlet | C-2, C-6 | - |
| ~35 | Doublet | C-4 | J(C,F) ≈ 20-25 Hz |
| ~28 | Singlet | C-3, C-5 | - |
Trustworthiness: Rationale for Predicted Chemical Shifts
-
-CH₂F Carbon: The carbon of the fluoromethyl group will be significantly downfield and will appear as a large doublet due to one-bond coupling with the fluorine atom (¹JCF).
-
C4 Carbon: The carbon to which the fluoromethyl group is attached will also show coupling to the fluorine atom (²JCF), resulting in a doublet with a smaller coupling constant.
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field than the C3 and C5 carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Consider a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
-
Mass Spectrometry (MS)
Expertise & Experience: Determining the Molecular Weight and Formula
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a polar and pre-ionized compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique. We would expect to see the molecular ion of the free base in the positive ion mode.
Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Ion |
| 118.1026 | [M+H]⁺ |
| 140.0845 | [M+Na]⁺ |
Trustworthiness: Fragmentation Pathway
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of small neutral molecules.
Figure 2: Predicted major fragmentation pathways for the [M+H]⁺ ion of 4-(Fluoromethyl)piperidine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode.
-
For structural confirmation, perform MS/MS analysis on the parent ion.
-
-
Data Analysis:
-
Determine the m/z of the molecular ion.
-
If using HRMS, calculate the elemental composition from the accurate mass.
-
Analyze the fragmentation pattern to support the proposed structure.
-
Infrared (IR) Spectroscopy
Expertise & Experience: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or Attenuated Total Reflectance (ATR).
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2700 | Strong, Broad | N⁺-H stretching |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1600-1500 | Medium | N-H bending |
| 1470-1430 | Medium | CH₂ scissoring |
| 1100-1000 | Strong | C-F stretching |
Trustworthiness: Interpreting the IR Spectrum
-
N⁺-H Vibrations: The most prominent feature will be a broad and strong absorption in the 3000-2700 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations in an amine salt.
-
C-H Vibrations: The aliphatic C-H stretching vibrations will appear in the 2950-2850 cm⁻¹ region.
-
C-F Vibration: A strong absorption band in the 1100-1000 cm⁻¹ region is expected for the C-F stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum of air (or the empty ATR crystal).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers in the field of drug development. The included experimental protocols are designed to be self-validating, ensuring that when this compound is synthesized and analyzed, the acquired data can be confidently interpreted. This guide serves as an essential tool for the unambiguous identification and characterization of this important fluorinated piperidine derivative.
Solubility Profile of 4-(Fluoromethyl)piperidine hydrochloride: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and ultimately, its bioavailability.[1] 4-(Fluoromethyl)piperidine hydrochloride (CAS: 787564-27-6), a fluorinated piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of its solubility profile. We move beyond a mere recitation of data to establish a self-validating, first-principles approach to solubility characterization. Herein, we detail the requisite physicochemical analysis, outline robust protocols for determining both thermodynamic and kinetic solubility, and describe the development of a validated analytical method for quantification. This document is intended to serve as an expert-level technical manual for scientists tasked with generating the critical solubility data that underpins successful drug development.
Introduction: The Centrality of Solubility
In pharmaceutical sciences, solubility is not merely a physical constant but a critical determinant of a drug candidate's fate. Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, a challenge that can terminate the development of otherwise promising compounds.[1][5] this compound, as a hydrochloride salt of an amine, is rationally designed for enhanced aqueous solubility compared to its free base form.[6][7] The protonation of the basic piperidine nitrogen by hydrochloric acid yields a polar, ionic species that is more readily solvated by water.[7]
However, this theoretical advantage requires rigorous experimental verification. Factors such as pH, temperature, ionic strength, and the presence of different solid-state forms (polymorphs) can dramatically influence the measured solubility.[5][8] Therefore, a comprehensive solubility assessment is not a single measurement but a multi-faceted investigation designed to understand the compound's behavior under a range of physiologically and pharmaceutically relevant conditions.
Foundational Physicochemical Characterization
Prior to initiating solubility studies, a baseline understanding of the molecule's fundamental properties is essential. This data provides context for experimental design and interpretation of results.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 787564-27-6 | [2][9] |
| Molecular Formula | C₆H₁₂FN·HCl | [2][10] |
| Molecular Weight | 153.63 g/mol | [9][10] |
| Appearance | White to off-white solid |[11] |
-
pKa Determination: The pKa of the piperidinium ion is crucial as it dictates the pH range over which the compound exists in its charged, more soluble form versus its neutral, less soluble free base. Potentiometric titration is the gold-standard method for this determination. The expected pKa will be in the range of typical secondary amine hydrochlorides.
-
LogP/LogD Measurement: The octanol-water partition coefficient (LogP) for the free base and the distribution coefficient (LogD) at various pH values are key indicators of lipophilicity. This parameter influences not only solubility but also membrane permeability. The shake-flask method followed by HPLC quantification is a standard approach.
-
Solid-State Analysis: Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) should be employed to determine the melting point and ascertain the crystalline form of the material being used. The presence of different polymorphs or an amorphous state can lead to significant variations in measured solubility.[12]
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure.[12] It is the most relevant value for biopharmaceutical classification and formulation development. The shake-flask method is the definitive technique for its measurement.[13]
Causality Behind the Shake-Flask Method
The core principle is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[12] This is achieved by using an excess of the solid compound and allowing sufficient time for the dissolution process to reach a steady state. Agitation increases the surface area contact between the solid and the solvent, accelerating the approach to equilibrium, while constant temperature control is critical because solubility is a temperature-dependent property.[8][14]
Experimental Protocol: Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. The excess must be sufficient to ensure a solid phase remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate for a predetermined period. A 24-48 hour incubation is typical to ensure equilibrium is reached, though this should be confirmed by sampling at intermediate time points (e.g., 12, 24, 48 hours) to ensure the concentration has plateaued.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate separation of the liquid from the solid phase, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.[15]
-
Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method (see Section 5) and analyze.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. arctomsci.com [arctomsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. quora.com [quora.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Solubility - Wikipedia [en.wikipedia.org]
- 9. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]
- 11. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to 4-(Fluoromethyl)piperidine HCl: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(Fluoromethyl)piperidine hydrochloride, a fluorinated saturated heterocycle of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its physical and chemical properties, outline a representative synthetic route, detail methods for its analytical characterization, and explore its applications as a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidine derivatives, such as 4-(Fluoromethyl)piperidine HCl, represent a strategically important class of building blocks in modern drug discovery.[2][3]
This document serves as a detailed resource for understanding the fundamental characteristics and utility of 4-(Fluoromethyl)piperidine HCl.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Chemical Structure and Identifiers
The chemical structure and key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 787564-27-6 | [4][5][6] |
| Molecular Formula | C₆H₁₃ClFN | [4][5] |
| Molecular Weight | 153.63 g/mol | [4][5] |
| IUPAC Name | 4-(fluoromethyl)piperidine;hydrochloride | [4] |
| InChI Key | GDUQKYYPOBCIJO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1CNCCC1CF.Cl | [4] |
Diagram 1: Chemical Structure of 4-(Fluoromethyl)piperidine HCl
Caption: 2D representation of this compound.
Physical Properties
Experimentally determined physical properties for 4-(Fluoromethyl)piperidine HCl are not extensively reported in the literature. The data presented below is a combination of information from supplier technical data sheets and estimations based on closely related analogs.
| Property | Value | Notes and References |
| Appearance | White to off-white solid | Based on typical appearance of similar hydrochloride salts. |
| Melting Point | Not definitively reported. Estimated to be in the range of 150-165 °C. | The closely related 4-(Trifluoromethyl)piperidine hydrochloride has a melting point of 155-159 °C.[7] |
| Boiling Point | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | Expected solubility profile for a hydrochloride salt. |
| Storage Temperature | 2-8°C | Recommended storage condition to ensure long-term stability.[7] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the piperidine nitrogen and the fluoromethyl group.
-
Piperidine Nitrogen: The nitrogen atom is basic and nucleophilic. In its hydrochloride salt form, the nitrogen is protonated. For the nitrogen to participate in nucleophilic reactions, such as N-alkylation or N-acylation, a base must be used to deprotonate it, liberating the free amine.
-
Fluoromethyl Group: The C-F bond is strong and generally stable under most synthetic conditions. The fluorine atom can influence the basicity of the piperidine nitrogen through inductive effects.
Synthesis of 4-(Fluoromethyl)piperidine HCl
A general and plausible synthetic route to 4-(Fluoromethyl)piperidine HCl involves the reduction of a corresponding pyridine precursor followed by fluorination and salt formation. The following is a representative, multi-step protocol based on established chemical transformations for analogous compounds.[8][9]
Diagram 2: Synthetic Workflow for 4-(Fluoromethyl)piperidine HCl
Caption: Generalized synthetic pathway to 4-(Fluoromethyl)piperidine HCl.
Experimental Protocol (Representative)
Step 1: Oxidation of 4-Methylpyridine to 4-(Hydroxymethyl)pyridine
This step can be achieved through various methods, including radical bromination followed by hydrolysis, or direct oxidation.
Step 2: Hydrogenation of 4-(Hydroxymethyl)pyridine to 4-(Hydroxymethyl)piperidine
-
To a solution of 4-(hydroxymethyl)pyridine in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor, add a hydrogenation catalyst (e.g., 5% Rh/C or PtO₂).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the reactor, and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-(hydroxymethyl)piperidine.
Step 3: Fluorination of 4-(Hydroxymethyl)piperidine to 4-(Fluoromethyl)piperidine
-
Dissolve 4-(hydroxymethyl)piperidine in an appropriate aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(fluoromethyl)piperidine.
Step 4: Formation of this compound
-
Dissolve the purified 4-(fluoromethyl)piperidine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to afford 4-(Fluoromethyl)piperidine HCl.
Analytical Characterization
The identity and purity of 4-(Fluoromethyl)piperidine HCl are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the fluoromethyl group. The protons of the fluoromethyl group (-CH₂F) will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The protons on the carbons adjacent to the nitrogen will be deshielded and may show complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the inequivalent carbons of the piperidine ring. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine (¹JCF).
-
¹⁹F NMR: A proton-coupled ¹⁹F NMR spectrum will show a triplet for the fluorine atom of the fluoromethyl group due to coupling with the two adjacent protons (²JFH).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base, 4-(fluoromethyl)piperidine. Under electrospray ionization (ESI) in positive mode, the expected parent ion would be [M+H]⁺ at m/z 118.10.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic C-H stretching and bending vibrations for the aliphatic piperidine ring. A broad absorption in the 2500-3000 cm⁻¹ region is indicative of the N-H⁺ stretch of the hydrochloride salt. The C-F bond will exhibit a strong absorption band typically in the 1000-1100 cm⁻¹ region.
Applications in Drug Discovery
4-(Fluoromethyl)piperidine HCl is a valuable building block for introducing a fluorinated motif into drug candidates. This can lead to improved metabolic stability by blocking potential sites of oxidation, and can also modulate the basicity of the piperidine nitrogen, which can impact cell permeability and off-target interactions.
The incorporation of this building block is particularly relevant in the development of therapeutics targeting the central nervous system, where fine-tuning of lipophilicity and basicity is crucial for blood-brain barrier penetration.[2]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
-
GHS Hazard Statements: H302, H315, H319, H335[4]
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key fluorinated building block with significant potential in medicinal chemistry. Its well-defined structure and reactivity allow for its incorporation into a variety of molecular scaffolds, enabling the systematic modulation of physicochemical and pharmacokinetic properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this valuable tool in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-FluoroMethylpiperidine hydrochloride | 787564-27-6 [chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]
- 8. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
A-Z of Fluorinated Piperidines: An In-Depth Technical Guide to Biological Activity and Drug Design
Abstract
The strategic incorporation of fluorine into the piperidine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth exploration of the profound effects of fluorination on the physicochemical properties, pharmacokinetics, and ultimately, the biological activity of piperidine-containing compounds. We will dissect the causal mechanisms by which fluorine substitution modulates molecular conformation, basicity (pKa), and metabolic stability. Through detailed case studies of FDA-approved drugs, this document illustrates the real-world impact of these "fluorine effects." Furthermore, we furnish validated, step-by-step experimental protocols for the synthesis and biological evaluation of these crucial motifs, offering a practical framework for researchers, scientists, and drug development professionals. This guide is designed not merely to inform but to empower the rational design of next-generation therapeutics leveraging the unique advantages of fluorinated piperidines.
Part 1: The Strategic Imperative of Fluorine in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its conformational flexibility and ability to serve as a versatile scaffold in diverse therapeutic areas.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to engage with biological targets.[4] However, the very properties that make it attractive can also present challenges, including metabolic instability and suboptimal physicochemical properties.
The introduction of fluorine, an element with a unique combination of small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity, offers a powerful toolkit to overcome these limitations.[5][6] The judicious placement of fluorine on the piperidine ring can profoundly influence a molecule's biological profile by enhancing metabolic stability, modulating membrane permeability, and increasing binding affinity to target proteins.[5][7] This "fluorine advantage" is a cornerstone of modern drug design, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[8]
Part 2: Causality of Fluorination: Impact on Physicochemical and Pharmacokinetic Properties
The introduction of fluorine is not a matter of arbitrary substitution; it is a strategic decision rooted in predictable physicochemical consequences. These alterations are the direct cause of the enhanced biological and pharmacological profiles observed in fluorinated piperidines.
Conformational Control: The Axial-F Preference
The substitution of hydrogen with fluorine can dramatically alter the conformational equilibrium of the piperidine ring. While steric bulk is minimal, powerful electronic factors come into play. In protonated piperidinium ions, a 3-fluoro substituent often shows a preference for the sterically more hindered axial position. This counterintuitive preference is driven by a stabilizing charge-dipole interaction between the positive charge on the nitrogen and the electron-rich fluorine atom, alongside hyperconjugative effects involving the C-F σ* orbital.[9][10][11] This conformational locking can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a target and thus enhancing potency.
Diagram: Conformational Preference in 3-Fluoropiperidinium
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chemxyne.com [chemxyne.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 4-(fluoromethyl)piperidine
An In-Depth Technical Guide to the Conformational Analysis of 4-(Fluoromethyl)piperidine
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. Its conformational behavior directly dictates molecular shape, influencing receptor binding, pharmacokinetic properties, and overall biological activity. The strategic introduction of fluorine-containing substituents, such as the fluoromethyl group, offers a powerful tool to modulate these properties through subtle but profound stereoelectronic effects. This guide provides a comprehensive technical framework for the conformational analysis of 4-(fluoromethyl)piperidine, a molecule of significant interest in drug design. We will dissect the underlying theoretical principles, present detailed, field-proven protocols for both computational and experimental analysis, and synthesize the data into a cohesive model. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive innovation.
The Strategic Imperative: Why Conformation Matters
The therapeutic efficacy of a drug molecule is inextricably linked to its three-dimensional structure. For a flexible scaffold like piperidine, which rapidly interconverts between two chair conformations, the orientation of its substituents is not fixed. The 4-(fluoromethyl)piperidine system presents a fascinating case study where the equilibrium between the axial and equatorial conformers is governed by a delicate balance of competing forces.
A substituent in the equatorial position generally experiences lower steric hindrance, making it the traditionally favored conformation for bulky groups. However, an axial orientation, while often more sterically demanding, can be stabilized by potent stereoelectronic and electrostatic interactions, particularly with electronegative atoms like fluorine.[1][2] Understanding and controlling this "axial-equatorial switch" is a critical lever in molecular design, enabling the precise positioning of functional groups to optimize interactions with a biological target.
The core of this analysis rests on elucidating the contributions of three key factors:
-
Steric Effects: The classical penalty for placing a group in a sterically crowded axial position.
-
Stereoelectronic Effects: Quantum mechanical phenomena, such as hyperconjugation (the "gauche effect"), where orbital overlaps provide significant stabilization.[3][4]
-
Solvation and Electrostatic Effects: The influence of the surrounding medium and intramolecular charge interactions, which can dramatically shift the conformational landscape.[2][5][6]
Theoretical Framework: Deconstructing the Conformational Forces
Before embarking on experimental or computational work, it is essential to understand the fundamental principles governing the conformation of 4-(fluoromethyl)piperidine.
Steric Hindrance: The A-Value
The empirical A-value quantifies the steric preference of a substituent for the equatorial position. While a specific A-value for the -CH₂F group is not commonly tabulated, it is expected to be slightly larger than that of a methyl group due to the C-F bond length and van der Waals radius of fluorine. In the axial conformation, the fluoromethyl group would experience destabilizing 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.
Stereoelectronic Interactions: The Power of Hyperconjugation
Stereoelectronics often override classical steric considerations. In 4-(fluoromethyl)piperidine, the most significant of these is the gauche effect .
-
The Fluorine Gauche Effect: This effect describes the tendency of a C-C bond to favor a gauche (60° dihedral angle) rather than an anti (180°) conformation with respect to an adjacent, electronegative C-F bond. This preference is rationalized by a stabilizing hyperconjugative interaction where the electrons from an anti-periplanar C-H bonding orbital (σ) donate into the low-lying C-F anti-bonding orbital (σ*).[3][4] This will strongly influence the preferred rotation of the fluoromethyl group itself.
-
Charge-Dipole and Hyperconjugative Stabilization: In the protonated (piperidinium) form, electrostatic interactions become paramount. A strong, stabilizing interaction can occur between the positive charge on the nitrogen (N⁺-H) and the negative end of the C-F dipole.[2][6] Furthermore, hyperconjugation involving the nitrogen lone pair or N-H bond can influence the stability of the ring conformers. For 4-substituted piperidines with polar groups, protonation often stabilizes the axial conformer.[1]
The Role of the Solvent
The solvent environment is not a passive bystander. Polar solvents can preferentially stabilize the conformer with the larger overall molecular dipole moment.[2][5] As the axial and equatorial conformers of 4-(fluoromethyl)piperidine possess different dipole moments, changing the solvent polarity provides a method to experimentally modulate and probe the conformational equilibrium.
In Silico Analysis: A Predictive Computational Workflow
Computational chemistry provides a powerful, predictive lens to explore the conformational energy landscape before any wet lab experimentation. It allows for the precise calculation of geometries and relative stabilities of all possible conformers.
Mandatory Visualization: Computational Workflow
Caption: A validated workflow for the computational conformational analysis.
Experimental Protocol: Computational Analysis
-
Structure Preparation:
-
Build initial 3D structures for both the axial and equatorial chair conformers of 4-(fluoromethyl)piperidine using a molecular editor. Consider both the neutral and protonated (N⁺-H) forms.
-
-
Conformational Search (Trustworthiness Pillar):
-
Causality: A simple optimization of the initial drawings is insufficient. The C4-CH₂F bond has its own rotational profile that must be explored to find all true energy minima.
-
Protocol: Perform a systematic conformational search using a computationally inexpensive molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves rotating the C4-CH₂F dihedral angle in small increments (e.g., 15°) and minimizing the energy at each step.
-
Validation: Collect all unique conformers within a reasonable energy window (e.g., 5 kcal/mol) of the global minimum.
-
-
DFT Optimization and Frequency Calculation (Expertise Pillar):
-
Causality: Molecular mechanics is good for searching but not for accurate final energies. Density Functional Theory (DFT) is required for reliable results. The choice of functional and basis set is critical.
-
Protocol:
-
For each unique conformer identified in the previous step, perform a full geometry optimization and frequency calculation using DFT.
-
Recommended Functional: M06-2X. This functional is well-parameterized to handle the non-covalent and dispersive interactions crucial for an accurate description of the gauche effect.[2]
-
Recommended Basis Set: def2-QZVPP or 6-311+G(d,p). These large basis sets provide the flexibility needed to accurately model the electron distribution around the fluorine atom.[2]
-
-
Validation: Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.
-
-
Solvation Energy Calculation:
-
Causality: Gas-phase calculations do not reflect the reality of a solution-phase experiment. A continuum solvation model is needed to account for the stabilizing effect of the solvent.
-
Protocol: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a Polarizable Continuum Model (PCM) or similar (e.g., SMD).[2] Perform these calculations for solvents of varying polarity (e.g., chloroform to simulate a nonpolar environment and water for a polar, protic environment).
-
-
Analysis of Results:
-
Calculate the Gibbs free energy (ΔG) for each conformer in both the gas phase and solution.
-
Determine the population of the axial (Pₐₓ) and equatorial (Pₑq) conformers using the Boltzmann distribution equation: ΔG = -RT ln(Kₑq), where Kₑq = Pₐₓ / Pₑq.
-
Experimental Validation: An NMR-Based Approach
While computation provides a powerful prediction, experimental validation is the ultimate arbiter of scientific truth. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for studying the solution-state conformation of small molecules.
The Power of J-Coupling
The key to this analysis lies in measuring the scalar coupling constants (J-values) between nuclei, which are transmitted through chemical bonds. The magnitude of three-bond couplings (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.
-
³J(H,H) Coupling: The coupling between the proton at C4 (H4) and the adjacent axial and equatorial protons at C3 and C5 provides direct evidence for the conformation of the ring. A large coupling (~10-13 Hz) is indicative of an axial-axial relationship (180° dihedral), while smaller couplings (~2-5 Hz) indicate axial-equatorial or equatorial-equatorial relationships.
-
³J(H,F) Coupling: The three-bond coupling between the fluorine atom and the protons on C3/C5, and critically, the proton on C4, provides information on the orientation of the fluoromethyl group. The magnitude of this coupling is also governed by a Karplus-like relationship.
Mandatory Visualization: J-Coupling and Conformation
Caption: The logical link between NMR J-coupling and conformational assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 4-(fluoromethyl)piperidine in ~0.6 mL of a deuterated solvent.
-
Solvent Choices:
-
CDCl₃ or Toluene-d₈: To probe the conformation in a non-polar environment.
-
CD₃OD or D₂O: To probe the conformation in a polar, protic environment. For D₂O, add a drop of DCl or trifluoroacetic acid to ensure the formation of the protonated piperidinium salt.
-
-
-
NMR Data Acquisition:
-
Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra for initial characterization.
-
Acquire a high-resolution, one-dimensional ¹H spectrum with minimal digital filtering to allow for accurate J-coupling measurement.
-
Acquire two-dimensional correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.
-
-
Low-Temperature NMR (The Self-Validating System):
-
Causality: At room temperature, the axial-equatorial ring flip is fast on the NMR timescale, resulting in a single set of population-averaged signals. By cooling the sample, this interconversion can be slowed or "frozen out."
-
Protocol: Place the NMR tube in the spectrometer and lower the temperature in increments (e.g., 10 K at a time, from 298 K down to ~180 K, or until precipitation/freezing occurs). Acquire a ¹H or ¹⁹F spectrum at each temperature.
-
Validation: Below the coalescence temperature, separate signals for the axial and equatorial conformers will appear. The ratio of the integrals of these distinct signals directly provides the experimental population ratio (Kₑq), allowing for a direct calculation of the experimental ΔG. This provides an independent validation of the results derived from room-temperature J-coupling analysis.
-
-
Data Analysis:
-
At room temperature, measure the key ³J(H,H) values for the H4 proton. The observed coupling constant (Jₒᵥₑ) will be a weighted average of the coupling in the pure axial (Jₐₓ) and pure equatorial (Jₑq) conformers: Jₒᵥₑ = PₐₓJₐₓ + PₑqJₑq. Use standard values for Jₐₓ and Jₑq (e.g., Jₐₓ ≈ 11 Hz, Jₑq ≈ 3 Hz for H4ax-H3ax/eq coupling) to solve for the populations Pₐₓ and Pₑq.
-
Compare the populations derived from J-coupling with those obtained directly from low-temperature NMR integration.
-
Synthesis of Results: Building a Cohesive Model
The true power of this analysis comes from the direct comparison of computational predictions with experimental reality.
Data Presentation: Comparison of Theoretical and Experimental Data
| Parameter | Computational (DFT) | Experimental (NMR) |
| Solvent | Chloroform | CDCl₃ |
| ΔG (Equatorial → Axial) | Calculated Value (kcal/mol) | Value from J-coupling/Low Temp (kcal/mol) |
| Equatorial Population (%) | Calculated Value | Value from J-coupling/Low Temp |
| Axial Population (%) | Calculated Value | Value from J-coupling/Low Temp |
| Solvent | Water | D₂O (acidified) |
| ΔG (Equatorial → Axial) | Calculated Value (kcal/mol) | Value from J-coupling/Low Temp (kcal/mol) |
| Equatorial Population (%) | Calculated Value | Value from J-coupling/Low Temp |
| Axial Population (%) | Calculated Value | Value from J-coupling/Low Temp |
Mandatory Visualization: Conformational Equilibrium
Caption: The dynamic equilibrium between axial and equatorial conformers.
Conclusion and Implications for Drug Development
This guide has outlined a rigorous, dual-pronged approach combining predictive computational modeling with definitive NMR-based experimental validation to fully characterize the conformational landscape of 4-(fluoromethyl)piperidine. The equilibrium is a finely tuned balance where classical steric effects favoring the equatorial conformer are challenged by powerful stereoelectronic and electrostatic forces that can stabilize the axial form.[1][2]
For the drug development professional, this understanding is not merely academic. It provides actionable intelligence:
-
Rational Design: If the bioactive conformation is determined to be axial, medicinal chemists can introduce other structural modifications to further bias the equilibrium toward this less sterically favored state.
-
Property Modulation: The conformation impacts physicochemical properties like pKa, lipophilicity (logP), and dipole moment, all of which affect a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[2][7]
-
Intellectual Property: Novel compounds designed with specific, non-obvious conformational biases can lead to stronger patent positions.
By embracing the principles and protocols detailed herein, research organizations can move beyond simplistic 2D representations and make design decisions based on a sophisticated, three-dimensional understanding of their molecules, ultimately accelerating the discovery of safer and more effective medicines.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Drug Analogs Using 4-(Fluoromethyl)piperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of 4-(Fluoromethyl)piperidine in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of clinically approved drugs due to its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise vectoral exits for substitution.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to target proteins.[2][3] The 4-(fluoromethyl)piperidine moiety, therefore, represents a highly valuable building block, combining the robust piperidine core with the advantageous properties of a fluorinated substituent. The C-F bond's strength can block sites of metabolic attack, prolonging a drug's half-life, while the electronegativity of fluorine can alter the basicity of the piperidine nitrogen, influencing bioavailability and target engagement.[4]
This guide provides detailed, field-proven protocols for the incorporation of the 4-(fluoromethyl)piperidine scaffold into diverse molecular architectures through common and robust synthetic transformations. As the starting material is a hydrochloride salt, in situ neutralization is a key consideration integrated into each protocol.
PART 1: Foundational Synthetic Strategies & Protocols
The secondary amine of 4-(fluoromethyl)piperidine serves as a versatile nucleophilic handle for elaboration. The primary synthetic routes for its functionalization include N-alkylation, reductive amination, Buchwald-Hartwig amination, and amide coupling. The choice of method depends on the desired final structure, the nature of the coupling partner, and functional group tolerance.
Initial Consideration: In Situ Free Base Generation
4-(Fluoromethyl)piperidine hydrochloride is a stable, crystalline solid. However, for most coupling reactions, the free secondary amine is the reactive species. This is typically achieved by adding a suitable base to the reaction mixture to neutralize the HCl salt in situ. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of base is critical and is specified in each protocol to ensure compatibility with the reagents and reaction conditions.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for forming a C(sp³)-N bond by reacting the piperidine with an alkyl halide (or sulfonate). This method is best suited for primary and activated secondary halides (e.g., benzyl or allyl halides).
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HCl salt and scavenge the proton generated during the reaction, driving the equilibrium towards the product.[5] Using an excess of the piperidine itself as the base is generally avoided to maximize yield and simplify purification.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to dissolve the reagents and facilitate the Sₙ2 reaction.
-
Stoichiometry: A slight excess of the alkylating agent can be used, but careful control is needed to minimize the potential side reaction of forming a quaternary ammonium salt.[5]
Experimental Protocol: Synthesis of 1-Benzyl-4-(fluoromethyl)piperidine
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, e.g., 1.00 g).
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN, 10-15 mL). To this suspension, add potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq). Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.
-
Workup: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids and wash with MeCN. Concentrate the filtrate under reduced pressure. If DIPEA was used, concentrate the entire reaction mixture.
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc, 20 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and then brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure N-benzyl-4-(fluoromethyl)piperidine.
Self-Validating System:
-
TLC: Use a suitable mobile phase (e.g., 10-20% EtOAc in hexanes) to track the disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of the less polar product spot.
-
LC-MS: Confirm the mass of the desired product (M+H)⁺ and monitor the disappearance of the starting material peak.
-
NMR: ¹H and ¹⁹F NMR of the final product will confirm the structure, showing the characteristic signals for the benzyl group and the fluoromethyl group.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a milder and often more selective method for forming C-N bonds, particularly with aldehydes and ketones. It avoids the issue of over-alkylation common in direct alkylation.[6][7] The process involves the in-situ formation of an iminium ion, which is then reduced by a selective hydride reagent.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[6]
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the initial formation of the iminium ion, especially with less reactive ketones.[6]
Experimental Protocol: Synthesis of 1-(Phenylmethyl)-4-(fluoromethyl)piperidine
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq, e.g., 1.00 g) and the aldehyde/ketone (e.g., benzaldehyde, 1.1 eq).
-
Solvent and Base: Add anhydrous 1,2-dichloroethane (DCE, 15 mL), followed by triethylamine (TEA, 2.2 eq) to generate the free base. Stir for 15 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
In-Process Control: Monitor the reaction progress by LC-MS for the formation of the product mass and consumption of starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Self-Validating System:
-
LC-MS: The primary method for monitoring. Look for a clean conversion to the product mass. The imine intermediate is often not observed in high concentration.
-
NMR: Characterization of the final product by ¹H, ¹³C, and ¹⁹F NMR will confirm the successful reductive amination.
Comparative Data: N-Alkylation vs. Reductive Amination
| Feature | Direct N-Alkylation | Reductive Amination |
| Coupling Partner | Alkyl Halides/Sulfonates | Aldehydes & Ketones |
| Key Reagents | K₂CO₃ or DIPEA | NaBH(OAc)₃ |
| Common Side Reactions | Quaternary salt formation | Slow reaction with hindered ketones |
| Typical Yields | 70-95% | 75-95%[9][10] |
| Advantages | Simple setup, good for primary halides | High selectivity, avoids over-alkylation, broad substrate scope[9] |
Protocol 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(sp²)-N bonds, enabling the synthesis of N-aryl and N-heteroaryl piperidines, which are common motifs in pharmaceuticals.[9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for efficient catalytic turnover.[3] Pre-formed catalysts can also be used.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[11]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-(fluoromethyl)piperidine
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq). In a separate vial, dissolve this compound (1.2 eq) in anhydrous toluene (10 mL) and add a suitable base like LHMDS (1.2 eq of 1M solution in THF) to generate the free amine.
-
Reaction Initiation: Transfer the free amine solution via cannula to the Schlenk tube containing the catalyst system and aryl halide.
-
Reaction: Heat the mixture to 100-110 °C for 12-24 hours.
-
In-Process Control: Monitor by LC-MS. A small aliquot can be quenched with water, extracted with EtOAc, and analyzed.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Self-Validating System:
-
Color Change: The reaction mixture typically turns dark, indicating an active palladium catalyst.
-
LC-MS: Monitor for complete consumption of the aryl halide and formation of the desired product.
-
NMR: Full characterization confirms the C-N bond formation.
Protocol 4: Amide Bond Formation
Amide coupling is a fundamental transformation for linking the 4-(fluoromethyl)piperidine scaffold to carboxylic acid-containing fragments, a common strategy in drug development.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient for forming amide bonds, especially with secondary amines, by creating a highly reactive OAt-active ester intermediate, minimizing side reactions and racemization.[12]
-
Base: A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid and neutralize the HCl from the piperidine starting material.
-
Solvent: Anhydrous DMF is the standard solvent for amide coupling reactions.
Experimental Protocol: Synthesis of (4-(Fluoromethyl)piperidin-1-yl)(phenyl)methanone
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (e.g., benzoic acid, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF (10 mL).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Stir at room temperature for 2-6 hours.
-
In-Process Control: Monitor by LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with EtOAc.
-
Extraction: Wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Self-Validating System:
-
LC-MS: Track the disappearance of the carboxylic acid peak and the appearance of the product peak.
-
NMR: The ¹H NMR will show the disappearance of the carboxylic acid proton and the appearance of characteristic amide-shifted piperidine protons. ¹³C NMR will show the newly formed amide carbonyl signal.
PART 2: Visualization of Key Workflows
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: N-Alkylation Strategies for 4-(Fluoromethyl)piperidine Hydrochloride
Abstract
The incorporation of the 4-(fluoromethyl)piperidine scaffold into molecular architectures is a strategy of growing importance in medicinal chemistry. The fluoromethyl group can significantly modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, making it a valuable motif in drug design. This guide provides a comprehensive overview and detailed, field-tested protocols for the N-alkylation of 4-(fluoromethyl)piperidine, supplied as a hydrochloride salt. We will explore two primary, robust synthetic routes: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The causality behind reagent selection, reaction conditions, and potential pitfalls are discussed to empower researchers to successfully synthesize target molecules with high efficiency and purity.
Strategic Considerations: Freeing the Amine
The primary challenge when working with 4-(fluoromethyl)piperidine hydrochloride is that the nitrogen's lone pair, essential for nucleophilic attack, is protonated. Therefore, the first and most critical step in any N-alkylation protocol is the in situ generation of the free secondary amine. This is typically achieved by adding a suitable base to the reaction mixture. The base must be strong enough to deprotonate the piperidinium salt (pKa ~10-11) but should not interfere with the desired reaction pathway. Two equivalents of base are often required: one to neutralize the hydrochloride salt and a second to scavenge the acidic byproduct generated during the alkylation itself.[1]
Caption: Initial in situ free-basing workflow.
Pathway Selection: Direct Alkylation vs. Reductive Amination
The choice between direct alkylation and reductive amination is dictated by the nature of the electrophile and the desired reaction conditions.
Caption: Decision workflow for N-alkylation strategy.
Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction is a robust method for introducing primary and some secondary alkyl groups.[2] The reaction's success hinges on maximizing the nucleophilicity of the amine and the electrophilicity of the alkylating agent.
-
Mechanism: The free piperidine nitrogen directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. An equivalent of base is consumed to neutralize the hydrogen halide (H-X) byproduct.[2]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. These solvents effectively dissolve the reagents but do not solvate the amine nucleophile through hydrogen bonding, leaving it "free" and highly reactive.[3][4] Polar protic solvents like water or alcohols can form a solvent shell around the nucleophile, hindering its ability to attack the electrophile and slowing the reaction rate.[5]
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easily removed during workup.[1] For more sensitive substrates, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used.[1]
-
Limitations: This method is prone to over-alkylation, where the desired tertiary amine product reacts further with the alkyl halide to form an undesired quaternary ammonium salt.[6][7] This can be minimized by the slow addition of the alkyl halide or by using the piperidine as the excess reagent.[1] This method is generally unsuitable for aryl halides, which require transition-metal catalysis (e.g., Buchwald-Hartwig amination).[8]
N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative that is highly effective for coupling with aldehydes and ketones. It is a two-step, one-pot process that virtually eliminates the risk of over-alkylation.[9][10]
-
Mechanism: The reaction proceeds through the initial formation of an iminium ion intermediate from the piperidine and the carbonyl compound. This intermediate is then immediately reduced in situ by a mild hydride-donating reagent to form the target tertiary amine.[9]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the electrophilic iminium ion but is slow to react with the less reactive aldehyde or ketone starting materials, preventing competitive reduction of the carbonyl group.[11]
-
Reaction Conditions: The reaction is typically performed at room temperature in chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). A non-nucleophilic organic base (e.g., triethylamine, Et₃N) is used to neutralize the initial hydrochloride salt.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide (Model Reaction: N-Benzylation)
This protocol describes the reaction of this compound with benzyl bromide.
Caption: Workflow for Direct N-Alkylation Protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 4-(Fluoromethyl)piperidine HCl | 153.63 | 1.0 | 154 mg |
| Benzyl Bromide | 171.04 | 1.1 | 188 mg (130 µL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 345 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Step-by-Step Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (approx. 0.2 M concentration) via syringe.
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.
-
Slowly add the alkyl halide (benzyl bromide, 1.1 eq) to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-benzyl-4-(fluoromethyl)piperidine.
Protocol 2: N-Alkylation via Reductive Amination (Model Reaction: with Benzaldehyde)
This protocol details the reaction of this compound with benzaldehyde.
Caption: Workflow for Reductive Amination Protocol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 4-(Fluoromethyl)piperidine HCl | 153.63 | 1.0 | 154 mg |
| Benzaldehyde | 106.12 | 1.2 | 127 mg (122 µL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 223 mg (306 µL) |
| Dichloromethane (DCM), anhydrous | - | - | 5 mL |
Step-by-Step Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous DCM (approx. 0.2 M), and triethylamine (2.2 eq).
-
Stir the mixture for 10-15 minutes at room temperature to generate the free base.[9]
-
Add the carbonyl compound (benzaldehyde, 1.2 eq) and stir the mixture for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[9]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-(fluoromethyl)piperidine.
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion (Direct Alkylation) | 1. Incomplete neutralization of HCl salt. 2. Inactive alkyl halide. 3. Insufficient temperature. | 1. Use a stronger base (e.g., NaH, carefully!) or increase equivalents of K₂CO₃. Ensure base is anhydrous. 2. Check the purity of the alkyl halide. Consider converting R-Cl to R-I via Finkelstein reaction. 3. Increase reaction temperature in 10 °C increments. |
| No or Low Conversion (Reductive Amination) | 1. Inactive reducing agent. 2. Sterically hindered carbonyl. 3. Unstable iminium ion. | 1. Use fresh NaBH(OAc)₃; it can degrade upon storage. 2. Increase reaction time or add a catalytic amount of acetic acid to promote iminium formation. 3. For very unstable imines, sometimes adding the reducing agent at the same time as the carbonyl can be effective. |
| Formation of Side Products | 1. Over-alkylation (Direct Alkylation): Formation of quaternary salt. 2. Elimination: Alkyl halide forms an alkene. 3. Aldol Reaction (Reductive Amination): Self-condensation of the carbonyl. | 1. Use the piperidine in excess or add the alkyl halide slowly via syringe pump.[1] 2. Use a less hindered, non-nucleophilic base (e.g., DIPEA) and avoid excessive heat. 3. Ensure the reducing agent is added promptly after the imine formation period. |
| Difficult Purification | 1. Residual base (DIPEA, Et₃N). 2. Product is very polar. | 1. Perform an acidic wash (e.g., 1M HCl) during workup to remove organic bases, then re-basify and extract the product. 2. Use a more polar eluent system for chromatography (e.g., DCM/MeOH with 1% NH₄OH). |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Use of 4-(Fluoromethyl)piperidine hydrochloride in PET imaging ligand synthesis
An Application Guide to the Synthesis of PET Imaging Ligands Using 4-(Fluoromethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties. The introduction of fluorine-18 ([18F]), a positron-emitting radionuclide with a near-ideal half-life (109.7 min), allows for the in vivo quantification of biological processes using Positron Emission Tomography (PET).[1] The 4-(fluoromethyl)piperidine moiety, therefore, represents a valuable structural motif for developing novel PET tracers. This guide provides a detailed technical overview and representative protocols for the synthesis of PET imaging ligands incorporating this key building block. We will explore the strategic considerations for radiolabeling and offer step-by-step methodologies grounded in established radiochemical principles.
Introduction: The Strategic Value of the 4-(Fluoromethyl)piperidine Moiety
The design of effective PET tracers for the central nervous system (CNS) requires a delicate balance of properties, including target affinity, selectivity, metabolic stability, and the ability to cross the blood-brain barrier. The piperidine ring is often employed to impart aqueous solubility and a basic nitrogen center, which can be crucial for receptor interaction.
The incorporation of a fluoromethyl group at the 4-position offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, which can block potential sites of metabolism (e.g., hydroxylation) and enhance the in vivo stability of the tracer.[1]
-
Minimal Steric Impact: The fluorine atom is relatively small, often acting as a bioisostere of a hydrogen atom, thereby minimizing perturbations to ligand-receptor binding compared to larger halogen atoms.
-
Favorable Lipophilicity: Strategic fluorination can modulate the lipophilicity of a molecule, which is a critical parameter for optimizing blood-brain barrier penetration.
This document outlines a robust strategy for synthesizing such tracers, focusing on the late-stage introduction of [18F] via a radiolabeled synthon, a common and effective approach in modern radiochemistry.[2]
Core Radiosynthetic Strategy: Post-Synthesis [18F]-Fluoromethylation
While several strategies exist for introducing [18F] into a target molecule, a highly effective method for this scaffold involves the synthesis of a non-radioactive precursor molecule containing the complete carbon skeleton, followed by a nucleophilic substitution reaction with a small, highly reactive [18F]-labeled synthon.
For our purposes, the strategy is as follows:
-
Synthesize a Precursor: A precursor molecule is designed and synthesized. This precursor contains a nucleophilic site (e.g., a phenol, thiol, or secondary amine) that is poised for alkylation. The 4-(hydroxymethyl)piperidine moiety is part of this precursor, with the hydroxyl group activated as a good leaving group (e.g., a tosylate or mesylate).
-
Prepare the [18F]-Synthon: The [18F]fluoride is produced in a cyclotron and used to synthesize a simple, reactive alkylating agent. A prime candidate for this is [18F]fluoromethyl tosylate .[3][4]
-
Radiolabeling Reaction: The precursor is reacted with the [18F]-synthon under optimized conditions to form the final [18F]-labeled PET tracer.
-
Purification and Formulation: The radiolabeled product is rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), and formulated in a biocompatible solution for injection.
This approach is advantageous because the complex chemical steps are performed on the non-radioactive precursor, while the time-critical radiosynthesis is a simple, final-step reaction.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized for the specific target molecule. All work with radioactive materials must be conducted in a licensed radiochemistry facility with appropriate shielding and safety measures.
Part 1: Synthesis of the Radiolabeling Synthon ([18F]Fluoromethyl Tosylate)
This protocol is adapted from established methods for the synthesis of [18F]fluoromethylating agents.[3] The reaction involves a nucleophilic substitution on methylene ditosylate.
Materials:
-
Aqueous [18F]Fluoride (from cyclotron, 18O(p,n)18F reaction)
-
Kryptofix 2.2.2 (K222)
-
Potassium Carbonate (K₂CO₃)
-
Methylene Ditosylate
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for Injection (WFI)
Workflow:
Caption: Workflow for [18F]Fluoromethyl Tosylate Synthesis.
Step-by-Step Protocol:
-
Fluoride Processing: The aqueous [18F]fluoride solution from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [18F]F⁻.
-
Elution: The trapped [18F]F⁻ is eluted into the reaction vessel using a solution of K222 (10 mg) and K₂CO₃ (2 mg) in acetonitrile/water (4:1 v/v).
-
Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at 110°C, yielding the reactive, anhydrous [18F]KF-K222 complex.
-
Reaction: A solution of methylene ditosylate (5-10 mg) in 1 mL of anhydrous acetonitrile is added to the reaction vessel. The vessel is sealed and heated to 130-140°C for 10 minutes.[3]
-
Purification: After cooling, the reaction is quenched with 1 mL of water and the mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate [18F]fluoromethyl tosylate from unreacted [18F]fluoride and the precursor.
-
Reformulation: The collected HPLC fraction containing the product is diluted with water and passed through a C18 Sep-Pak cartridge. The trapped [18F]fluoromethyl tosylate is then eluted with a small volume of anhydrous DMF, ready for the next step.
Part 2: Synthesis of a Representative PET Ligand
This section describes the synthesis of a hypothetical PET tracer, "[18F]Pip-Target," by reacting a phenolic precursor with the prepared [18F]fluoromethyl tosylate. This represents a common O-alkylation reaction.
Reaction Scheme:
Caption: Radiosynthesis of a hypothetical PET tracer.
Step-by-Step Protocol (Automated Synthesizer):
-
Precursor Preparation: A solution of the phenolic-piperidine precursor (1-2 mg) in anhydrous DMF (0.5 mL) is placed in the reaction vessel of an automated synthesis module.
-
Basification: Sodium hydride (NaH, 60% in oil, ~1 mg) is added to deprotonate the phenol, and the mixture is allowed to react for 5 minutes at room temperature.[3][4]
-
Radiolabeling: The previously prepared solution of [18F]fluoromethyl tosylate in DMF is transferred to the reaction vessel.
-
Heating: The sealed vessel is heated to 130°C for 10 minutes.[3]
-
Purification: The reaction is cooled, quenched with the HPLC mobile phase (e.g., 1 mL of an acetonitrile/water mixture), and injected onto a semi-preparative C18 HPLC column for purification.
-
Formulation: The radioactive peak corresponding to the product, "[18F]Pip-Target," is collected. The solvent is typically removed under vacuum, and the final product is reformulated in a sterile solution (e.g., saline with a small percentage of ethanol) and passed through a 0.22 µm sterile filter.
Part 3: Quality Control
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical for human use.[5]
Table 1: Key Quality Control Parameters for [18F]Pip-Target
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | Retention time of the radioactive peak matches that of the non-radioactive ("cold") reference standard. | Confirms that the radioactive product is the correct chemical entity. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% of total radioactivity is in the product peak.[5] | Ensures that radioactive impurities (e.g., unreacted [18F]fluoride) are below acceptable limits to prevent off-target radiation dose. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak area of the product should be predominant. Impurities (e.g., precursor) should be below specified limits. | Ensures that chemical impurities, which could have pharmacological effects or toxicity, are minimized.[6] |
| Specific Activity | Calculated from HPLC data | > 37 GBq/µmol (1 Ci/µmol) at the time of injection. | A high specific activity is crucial for receptor imaging to ensure that the injected mass does not cause pharmacological effects (the "tracer principle"). |
| pH | pH strip or meter | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible and prevents patient discomfort or tissue damage.[7] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm (per USP <467>). | Limits the concentration of organic solvents used during synthesis to safe levels. |
| Sterility & Endotoxins | Sterility Test & LAL Test | Sterile and passes endotoxin test (< 175 EU/V).[7] | Ensures the final product is free from microbial and pyrogenic contamination. |
Analytical HPLC Method Example:
-
Column: C18 reversed-phase, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detectors: In-series UV (e.g., at 254 nm) and a radioactivity detector.[6]
Expected Outcomes & Troubleshooting
Table 2: Typical Synthesis Outcomes
| Parameter | Expected Value | Common Issues & Solutions |
| Radiochemical Yield (RCY) | 15-30% (decay-corrected) | Low Yield: Incomplete drying of [18F]fluoride (optimize drying); inefficient precursor/base (check precursor quality, use stronger base if tolerated); insufficient heating (optimize temperature/time). |
| Synthesis Time | 60-75 minutes (from EOB) | Long Synthesis: Inefficient HPLC purification (optimize gradient); slow solvent evaporation (use a rotary evaporator with vacuum). |
| Specific Activity | > 37 GBq/µmol | Low Specific Activity: "Cold" fluoride contamination from reagents or target water (use high-purity reagents); long synthesis time (streamline the process). |
| Radiochemical Purity | > 95% | Low Purity: Incomplete reaction (increase reaction time/temp); product degradation (reduce temperature, check precursor stability); poor HPLC separation (optimize mobile phase/gradient). |
Conclusion
The 4-(fluoromethyl)piperidine scaffold is a highly promising component for the development of novel PET radiotracers. The synthetic strategy outlined in this guide, based on the late-stage N- or O-alkylation of a functionalized precursor with an [18F]fluoromethylating agent, provides a reliable and adaptable pathway for radiolabeling. By combining careful precursor design, optimized radiosynthesis, and rigorous quality control, researchers can successfully develop and validate new imaging agents that leverage the unique properties of this valuable chemical moiety. This approach facilitates the translation of novel chemical entities from the bench to preclinical and clinical imaging, ultimately advancing our understanding of complex biological systems and diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Radiolabeling of protected tryptophan with [18F]fluoromethyl tosylate: Formation of [18F]fluoromethyl ester of tryptophan instead of 1-N-[18F]fluoromethyl tryptophan methylester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18ffdg.wordpress.com [18ffdg.wordpress.com]
The Strategic Integration of Fluorinated Piperidines in Neuropharmacology: A Guide for Drug Discovery
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of fluorinated piperidines in the field of neuropharmacology. We will move beyond a mere recitation of facts to explore the causal relationships behind experimental design, providing field-proven insights into why specific choices are made. The protocols herein are designed as self-validating systems, grounded in authoritative scientific literature.
The Piperidine Scaffold and the Fluorine Advantage in CNS Drug Design
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, forming the core of numerous approved drugs.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets, while its basic nitrogen is a key feature for receptor interaction and modulating physicochemical properties.[2]
However, developing piperidine-containing drugs for Central Nervous System (CNS) disorders presents a formidable challenge: the blood-brain barrier (BBB).[3] This is where the strategic incorporation of fluorine becomes a transformative tool for the medicinal chemist. Fluorine, despite its simple atomic nature, imparts a unique combination of properties that can be leveraged to overcome common obstacles in neuropharmacology.[4][5]
Why Fluorine?
-
Modulation of Basicity (pKa): The high electronegativity of fluorine significantly lowers the pKa of the nearby piperidine nitrogen.[6][7][8] This is a critical parameter. A lower pKa reduces the degree of ionization at physiological pH (7.4), which can decrease unwanted interactions with off-targets like the hERG channel (a key player in cardiac toxicity) and improve oral absorption and bioavailability.[6][9]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. By replacing hydrogen with fluorine at metabolically vulnerable positions, chemists can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and systemic exposure.[5][10]
-
Increased Lipophilicity and BBB Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, a key factor for passive diffusion across the lipid-rich BBB.[10][11] This enhanced membrane permeation is one of the most common reasons for incorporating fluorine into CNS drug candidates.[4][12]
-
Conformational Control: The introduction of fluorine can influence the conformational preference of the piperidine ring through electrostatic and hyperconjugative effects, often favoring an axial orientation of the fluorine atom.[13][14] This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target receptor.[15]
The following table summarizes the profound impact of fluorination on key drug-like properties.
| Property | Non-Fluorinated Piperidine | Fluorinated Piperidine | Rationale & Consequence in Neuropharmacology |
| Basicity (pKa) | Typically 8.5 - 11 | Typically 6.5 - 9.0 | Lower pKa reduces ionization at pH 7.4, improving membrane permeability and reducing hERG liability.[6][9] |
| Metabolic Stability | Susceptible to C-H oxidation | C-F bond resists oxidation | Blocks metabolic "soft spots," increases drug half-life and exposure in the brain.[5] |
| Lipophilicity (logP) | Moderate | Increased | Enhances passive diffusion across the blood-brain barrier.[11] |
| Binding Affinity | Variable | Often Increased | Fluorine can engage in unique interactions (e.g., hydrogen bonds, dipole interactions) with the target protein and enforce a bioactive conformation.[5][15] |
Application Note I: Synthesis and Physicochemical Profiling
The journey of a novel CNS agent begins with its synthesis and fundamental characterization. The protocols below outline a representative synthesis of a fluorinated piperidine building block and the essential determination of its basicity, a critical parameter for predicting its behavior in vivo.
Protocol 2.1: Synthesis of a 4-Aminomethyl-4-fluoropiperidine Building Block
This protocol is adapted from established methodologies for the synthesis of fluorinated piperidine scaffolds, which are versatile intermediates for further elaboration.[5] The workflow involves halofluorination of a methylene piperidine followed by azide displacement and reduction.
Step-by-Step Methodology:
-
Halofluorination:
-
Dissolve 1-tert-butyl 4-methylenepiperidine (1.0 eq) in dry dichloromethane (CH2Cl2) in a flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add triethylamine trihydrofluoride (Et3N·3HF, 2.5 eq) via syringe.
-
Add N-bromosuccinimide (NBS, 1.5 eq) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Causality: This step introduces both the fluorine and a reactive handle (bromide) across the double bond. NBS acts as the bromine source, and Et3N·3HF is a safer, easier-to-handle source of fluoride than HF gas.
-
-
Work-up and Isolation:
-
Quench the reaction by pouring the mixture into a cold 0.5 M aqueous NaOH solution.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate. The product is often used in the next step without further purification.[5]
-
-
Azide Displacement:
-
Dissolve the crude bromide from the previous step (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (NaN3, 1.2 eq) and sodium iodide (NaI, 1.2 eq).
-
Heat the solution to 130°C and stir for 16 hours.
-
Causality: NaI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate. The azide serves as a masked primary amine, which is stable to many reaction conditions.
-
-
Work-up and Isolation:
-
After cooling, pour the reaction mixture into water and extract with CH2Cl2 (3x).
-
Combine organic layers, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography (silica gel) to yield tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate.[5]
-
-
Reduction to Amine:
-
Dissolve the purified azide (1.0 eq) in methanol (MeOH).
-
Add Palladium on carbon (Pd/C, 10-20 w%).
-
Stir the solution vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.
-
-
Final Isolation:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with fresh MeOH.
-
Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. Confirm structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Protocol 2.2: Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the dissociation constant (pKa) of the piperidine nitrogen.[9][10]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Accurately weigh ~5-10 mg of the fluorinated piperidine hydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of deionized water (or a water/co-solvent mixture if solubility is an issue).
-
Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at 25°C and stir gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.10 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the center of the inflection). This corresponds to the complete neutralization of the piperidine hydrochloride.
-
The pKa is the pH at the half-equivalence point (the pH at which half of the volume of NaOH required to reach the equivalence point has been added).
-
Causality: At the half-equivalence point, the concentrations of the protonated (BH+) and free base (B) forms of the piperidine are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([B]/[BH+])), the pH is equal to the pKa.
-
Application Note II: In Vitro Pharmacological Characterization
Once synthesized and characterized, the neuropharmacological activity of the compounds must be assessed. This involves testing their affinity for specific CNS targets and their ability to modulate target function.
Case Study: Targeting the Serotonin 5-HT1D Receptor
The 5-HT1B/1D receptors are well-established targets for the treatment of migraine.[15] Agonists at these receptors inhibit the release of pro-inflammatory neuropeptides like CGRP.[16] Fluorinated piperidines have been explored as selective 5-HT1D receptor ligands to improve pharmacokinetic profiles over earlier generations of drugs.[6][7]
Protocol 3.1: Radioligand Binding Assay for 5-HT1D Receptor Affinity
This competitive binding assay determines the affinity (Ki) of a test compound (e.g., a fluorinated piperidine) by measuring its ability to displace a known radiolabeled ligand from the receptor.[11][17]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT1D receptor.
-
Harvest cultured cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.
-
Self-Validation: The quality of the membrane preparation is critical. A fresh preparation should be validated by a saturation binding experiment with the radioligand alone to determine its dissociation constant (Kd) and receptor density (Bmax).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the fluorinated piperidine test compound in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
To each well, add:
-
Total Binding: 50 µL radioligand (e.g., [³H]5-carboxamidotryptamine, [³H]5-CT) + 50 µL buffer + 150 µL membrane prep.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-labeled "cold" ligand (e.g., 10 µM serotonin) + 150 µL membrane prep.
-
Competition: 50 µL radioligand + 50 µL test compound dilution + 150 µL membrane prep.
-
-
The radioligand concentration should be close to its Kd value (e.g., 1-2 nM).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (3x) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.
-
Application Note III: In Vivo Preclinical Assessment
Positive in vitro results must be translated to an in vivo setting to assess efficacy and potential side effects. This involves using animal models that recapitulate aspects of human neurological disorders.
Protocol 4.1: General Procedure for Locomotor Activity Testing
This is a fundamental behavioral assay used to assess the stimulant or sedative effects of a novel CNS compound.[6][12] It is a crucial first step in characterizing the in vivo profile of a fluorinated piperidine derivative.
Step-by-Step Methodology:
-
Animal Acclimation:
-
Use adult male mice or rats. House the animals in the testing room for at least 1 hour before the experiment to acclimate them to the environment.
-
Causality: Acclimation minimizes stress-induced hyperactivity, ensuring that observed changes in activity are drug-related.
-
-
Apparatus:
-
Use automated locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with intersecting infrared beam arrays). These systems automatically track animal movement, including horizontal distance traveled, vertical rearing, and time spent in different zones.
-
-
Experimental Procedure:
-
Administer the test compound (fluorinated piperidine) or vehicle control to the animals via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.)). Use at least 3-4 different doses, plus a vehicle control group (n=8-12 animals per group).
-
Immediately after dosing, place each animal individually into a locomotor activity chamber.
-
Record activity continuously for a set period, typically 60-120 minutes, in defined time bins (e.g., 5-minute intervals).
-
-
Data Analysis:
-
Analyze the data for key parameters such as total distance traveled, number of vertical rears, and time spent moving.
-
Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the data as a time course (activity vs. time) and as a dose-response curve (total activity vs. drug dose).
-
Interpretation: A significant increase in locomotor activity suggests a stimulant effect, while a significant decrease suggests a sedative or motor-impairing effect. This initial screen helps to establish a dose-response relationship and identify a therapeutically relevant dose range for more complex behavioral models.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine into the piperidine scaffold is a powerful and validated approach in modern neuropharmacology. By rationally tuning key physicochemical properties, medicinal chemists can overcome significant hurdles in CNS drug discovery, from enhancing blood-brain barrier penetration to improving metabolic stability and target selectivity. The protocols and insights provided in this guide offer a framework for the synthesis, characterization, and evaluation of these promising molecules. As synthetic fluorination methods become more sophisticated and our understanding of neurobiological targets deepens, fluorinated piperidines will undoubtedly continue to be a cornerstone of the next generation of therapeutics for neurological and psychiatric disorders.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 2. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pharmaron.com [pharmaron.com]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. psychogenics.com [psychogenics.com]
- 13. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
- 17. giffordbioscience.com [giffordbioscience.com]
The Strategic Incorporation of 4-(Fluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: Applications and Synthetic Protocols
Abstract
The strategic introduction of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. Within the diverse landscape of fluorinated building blocks, 4-(Fluoromethyl)piperidine hydrochloride has emerged as a particularly valuable intermediate. This guide provides an in-depth exploration of its application in drug discovery, detailing its strategic importance, synthesis, and practical protocols for its incorporation into lead compounds. Authored for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive technical resource, bridging the gap between theoretical benefits and practical implementation.
The Rationale for Fluorination: The Unique Advantages of the Fluoromethyl Group
The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule.[1] The fluoromethyl group (CH₂F), in particular, offers a nuanced approach to property modulation compared to the more common trifluoromethyl (CF₃) group.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] Incorporating a fluoromethyl group can block metabolically labile sites, thereby increasing the half-life and bioavailability of a drug candidate.[4]
-
Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2][3] The monofluoromethyl group provides a more subtle increase in lipophilicity compared to its perfluorinated counterparts, allowing for finer tuning of this critical property.
-
Target Binding Interactions: The electronegative nature of fluorine can influence the electronic properties of neighboring functional groups, potentially leading to stronger and more specific interactions with biological targets.[1][4] The fluoromethyl group can participate in favorable dipole-dipole interactions and act as a weak hydrogen bond acceptor.
-
Conformational Control: The steric bulk of the fluoromethyl group, while only slightly larger than a methyl group, can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor's active site.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. A common and practical approach involves the conversion of the readily available piperidine-4-methanol. This multi-step synthesis is outlined below.
Protocol 1: Synthesis of this compound
This protocol details a two-step process starting from N-Boc-piperidine-4-methanol, involving a fluorination reaction followed by deprotection.
Step 1: Synthesis of N-Boc-4-(fluoromethyl)piperidine
-
Reaction:
-
To a solution of N-Boc-piperidine-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(fluoromethyl)piperidine.
-
Step 2: Synthesis of this compound
-
Reaction:
-
Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Application in Drug Discovery: Key Reactions and Protocols
This compound serves as a versatile building block for introducing the 4-(fluoromethyl)piperidyl moiety into a target molecule. The secondary amine of the piperidine ring is a key functional handle for various synthetic transformations, most notably N-alkylation and N-acylation.
N-Alkylation Reactions
N-alkylation is a fundamental method for attaching the 4-(fluoromethyl)piperidine scaffold to a molecule of interest, typically via reaction with an alkyl halide or through reductive amination.
This protocol describes the reaction of 4-(fluoromethyl)piperidine with a generic alkyl bromide.
-
Materials:
-
This compound
-
Alkyl bromide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF, add the alkyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
N-Acylation and Amide Bond Formation
The formation of an amide bond by reacting the piperidine nitrogen with a carboxylic acid is another crucial transformation in drug discovery, allowing for the synthesis of a diverse range of analogs.
This protocol details a standard amide coupling procedure using HATU as the coupling agent.
-
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF, add DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
-
Characterization of 4-(Fluoromethyl)piperidine Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom, typically in the range of 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the piperidine ring carbons. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluoromethyl group. It will show a triplet (or more complex multiplet depending on the proton environment) due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of an aliphatic C-F bond.
Table 1: Representative NMR Data for a Generic N-Benzylated 4-(Fluoromethyl)piperidine Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | 7.20-7.40 | m | - |
| 4.35 | d | J(H,F) = 47 Hz | |
| 3.55 | s | - | |
| 2.90-3.10 | m | - | |
| 2.00-2.20 | m | - | |
| 1.60-1.90 | m | - | |
| ¹³C | 138.0 | s | - |
| 129.0 | d | - | |
| 128.5 | d | - | |
| 127.0 | d | - | |
| 84.5 | d | J(C,F) = 170 Hz | |
| 63.0 | t | - | |
| 53.0 | t | - | |
| 35.0 | d | J(C,F) = 20 Hz | |
| 30.0 | t | - | |
| ¹⁹F | -220.0 | t | J(F,H) = 47 Hz |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.
Case Studies in Drug Discovery (Hypothetical)
While specific approved drugs containing the 4-(fluoromethyl)piperidine moiety are not yet prevalent in publicly available literature, its strategic value can be illustrated through hypothetical case studies.
-
Case Study 1: CNS-Targeted Kinase Inhibitor
-
Challenge: A promising kinase inhibitor shows excellent potency but suffers from poor brain penetration and rapid metabolism.
-
Solution: Introduction of a 4-(fluoromethyl)piperidine group at a solvent-exposed region of the molecule.
-
Rationale: The fluoromethyl group can enhance lipophilicity to improve blood-brain barrier permeability, while simultaneously blocking a potential site of metabolism, leading to an improved pharmacokinetic profile.
-
-
Case Study 2: GPCR Antagonist
-
Challenge: A GPCR antagonist displays good affinity but lacks selectivity against related receptor subtypes.
-
Solution: Replacing a methyl-piperidine moiety with a 4-(fluoromethyl)piperidine group.
-
Rationale: The altered electronic properties and steric profile of the fluoromethyl group can lead to differential interactions with the binding pockets of the target and off-target receptors, thereby enhancing selectivity.
-
Conclusion
This compound is a valuable and versatile building block in contemporary drug discovery. Its strategic incorporation allows for the fine-tuning of critical drug-like properties, including metabolic stability, lipophilicity, and target engagement. The synthetic protocols detailed in this guide provide a practical framework for medicinal chemists to utilize this intermediate effectively in their research endeavors. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of strategically fluorinated scaffolds like 4-(fluoromethyl)piperidine is set to increase, paving the way for the development of novel and improved therapeutics.
Visualizations
Diagram 1: Synthetic Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 4-(fluoromethyl)piperidine.
Diagram 2: Rationale for Fluorination in Drug Design
Caption: Key property modulations enabled by the 4-(fluoromethyl)piperidine moiety.
References
- 1. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions with 4-(Fluoromethyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluoromethylpiperidine Moiety in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal framework for drug design.[2] The introduction of fluorine-containing substituents, such as the fluoromethyl group, into this privileged structure can significantly enhance the pharmacological properties of a molecule. The unique physicochemical characteristics of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity, ultimately resulting in superior drug candidates.[4] 4-(Fluoromethyl)piperidine is, therefore, a highly valuable building block for the synthesis of novel therapeutics across various disease areas, including central nervous system disorders and oncology.[2][5]
This guide provides a comprehensive overview of the experimental procedures for utilizing 4-(Fluoromethyl)piperidine HCl in common and synthetically valuable coupling reactions. As this starting material is a hydrochloride salt, particular attention is given to the crucial role of the base in liberating the free amine for effective participation in these transformations. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of complex molecules incorporating the 4-(fluoromethyl)piperidine motif.
Foundational Principles of Key Coupling Reactions
A sound understanding of the underlying reaction mechanisms is paramount for successful troubleshooting and optimization. This section briefly outlines the principles of the coupling reactions detailed in the subsequent protocols.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond via the condensation of a carboxylic acid and an amine is one of the most fundamental and frequently employed reactions in medicinal chemistry.[6] Due to the relatively low reactivity of carboxylic acids and amines under neutral conditions, an activating agent is typically required. This process generally involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[6][7]
Common strategies for carboxylic acid activation include the use of carbodiimides (e.g., EDC, DCC) in conjunction with additives like HOBt to form a highly reactive O-acylisourea intermediate, or the conversion to an acid chloride.[6][7][8] The choice of coupling reagent and conditions is critical to avoid side reactions, such as racemization when working with chiral substrates.[6]
Palladium-Catalyzed Cross-Coupling Reactions: A Revolution in C-N and C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have transformed the landscape of organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[9][10][11] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the profound impact of these methodologies.[9]
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[12][13] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[12][14] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often promoting higher catalytic activity.[13][15]
Suzuki-Miyaura Coupling: A versatile method for forming carbon-carbon bonds, the Suzuki coupling joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[16] The catalytic cycle shares similarities with the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (where the organic group is transferred from boron to palladium), and reductive elimination.[16] A key role of the base in this reaction is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[17][18][19]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key coupling reactions with 4-(Fluoromethyl)piperidine HCl.
Initial Consideration: Liberation of the Free Amine
Since the starting material is a hydrochloride salt, a preliminary deprotonation step is necessary to generate the free secondary amine, which is the active nucleophile in the coupling reactions. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific coupling reaction being performed. For instance, in amide couplings, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used. In palladium-catalyzed reactions, inorganic bases such as sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly employed.[17][20] It is generally recommended to use at least one equivalent of base to neutralize the HCl salt, in addition to the amount required for the coupling reaction itself.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the formation of an amide bond between 4-(Fluoromethyl)piperidine and a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials and Reagents:
-
4-(Fluoromethyl)piperidine HCl
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the carboxylic acid in anhydrous DCM or DMF (5-10 mL per mmol of carboxylic acid).
-
Reagent Addition: Add HOBt (1.2 eq) and 4-(Fluoromethyl)piperidine HCl (1.1 eq) to the solution.
-
Base Addition: Add DIPEA or TEA (2.5 - 3.0 eq) to the mixture. It is crucial to add enough base to both neutralize the HCl salt and facilitate the coupling reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC-HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Diagram of Amide Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol details a general procedure for the palladium-catalyzed N-arylation of 4-(Fluoromethyl)piperidine with an aryl halide.
Materials and Reagents:
-
4-(Fluoromethyl)piperidine HCl
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a specific pre-catalyst like RuPhos Pd G3)
-
Phosphine ligand (e.g., RuPhos, BrettPhos)[15]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and base (e.g., NaOtBu, 2.5 eq) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.[21]
-
Amine Addition: Add 4-(Fluoromethyl)piperidine HCl (1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) to the flask.[21]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[21] Alternatively, microwave irradiation can be employed to accelerate the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[21]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[21]
-
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[21]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[21]
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 3: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[23][24]
Materials and Reagents:
-
4-(Fluoromethyl)piperidine HCl
-
Aldehyde or Ketone (R-CO-R')
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
-
Acetic Acid (optional, as a catalyst)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(Fluoromethyl)piperidine HCl (1.2 eq) and the carbonyl compound (1.0 eq) in the chosen solvent.
-
Base Addition: Add TEA or DIPEA (1.5 eq) to neutralize the HCl salt and liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Continue to stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the coupling reactions of 4-(Fluoromethyl)piperidine HCl. Optimization may be required for specific substrates.
| Reaction Type | Coupling Partner | Catalyst/Reagent | Base | Solvent | Temperature (°C) |
| Amide Coupling | Carboxylic Acid | EDC/HOBt | DIPEA | DCM/DMF | 0 to RT |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 |
| Buchwald-Hartwig | Aryl Chloride | RuPhos Pd G3 | NaOtBu | Toluene | 100-120 |
| Reductive Amination | Aldehyde/Ketone | STAB | TEA | DCE | RT |
Troubleshooting and Scientific Insights
-
Low Yield in Amide Coupling: If low yields are observed, consider using a more powerful coupling reagent such as HATU or PyBOP. Ensure the starting materials and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Incomplete Buchwald-Hartwig Reaction: For unreactive aryl chlorides, a more electron-rich and sterically hindered ligand (e.g., BrettPhos) may be required.[15] Increasing the reaction temperature or switching to a higher-boiling point solvent like dioxane can also be beneficial. Ensure the base is sufficiently strong and anhydrous, as the presence of water can deactivate the catalyst.
-
Side Reactions: In palladium-catalyzed reactions, hydrodehalogenation of the aryl halide can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or solvent.[12]
-
Purification Challenges: The basic nature of the piperidine nitrogen in the product may cause streaking on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Conclusion
4-(Fluoromethyl)piperidine HCl is a valuable building block in contemporary drug discovery. The protocols and principles outlined in this guide provide a robust framework for its successful incorporation into a variety of molecular scaffolds through common and powerful coupling reactions. By understanding the key role of the base in liberating the free amine and the nuances of each reaction type, researchers can confidently and efficiently synthesize novel compounds with enhanced pharmacological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jmcct.com [jmcct.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Late-Stage Fluorination Strategies Utilizing Piperidine Derivatives
Introduction: The Strategic Imperative of Fluorinating Piperidine Scaffolds in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1] The strategic incorporation of fluorine into these complex, often chiral, piperidine-containing molecules at a late stage of a synthetic sequence offers a powerful tool for lead optimization. Late-stage fluorination (LSF) allows for the direct modification of advanced intermediates or final drug candidates, enabling rapid access to novel analogs with potentially enhanced metabolic stability, improved membrane permeability, and modulated pKa, all of which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[2][3]
This guide provides a comprehensive overview of contemporary late-stage fluorination strategies applicable to molecules featuring the piperidine scaffold. We will delve into the mechanistic underpinnings of key methodologies, offer detailed, field-proven protocols, and present case studies that highlight the practical application of these techniques in modern drug development.
I. Nucleophilic Fluorination Approaches for Piperidine-Containing Molecules
Nucleophilic fluorination remains a widely employed strategy for the introduction of fluorine. In the context of late-stage functionalization of complex molecules, deoxyfluorination of alcohols has emerged as a particularly powerful transformation.
A. Deoxyfluorination of Alcohols with PhenoFluor™ and its Analogs
The development of PhenoFluor™ has provided a significant advancement in late-stage deoxyfluorination, offering a more chemoselective and safer alternative to traditional reagents like DAST.[4][5] This reagent has proven effective for the fluorination of primary, secondary, and even tertiary alcohols in complex molecular settings, including those containing the piperidine moiety.
Causality of Experimental Choices: The choice of PhenoFluor™ or its more stable salt analog, AlkylFluor, is dictated by the substrate's complexity and the presence of sensitive functional groups.[6] The reaction mechanism involves the activation of the alcohol by the reagent to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. The choice of solvent (e.g., dioxane, toluene) and the addition of a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) are critical for optimizing the reaction yield and minimizing side reactions such as elimination.[6]
Experimental Protocol: Late-Stage Deoxyfluorination of a Piperidine-Containing Alcohol using AlkylFluor
This protocol is adapted from established procedures for the deoxyfluorination of complex alcohols.[6]
Materials:
-
Piperidine-containing alcohol substrate
-
AlkylFluor
-
Potassium Fluoride (KF), anhydrous
-
1,4-Dioxane, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the piperidine-containing alcohol (1.0 equiv), AlkylFluor (1.5 equiv), and anhydrous KF (3.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.
-
Seal the vial and stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and quench by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorinated piperidine derivative.
Self-Validation: The success of the reaction can be confirmed by ¹⁹F NMR spectroscopy, which will show a characteristic signal for the newly introduced fluorine atom, and by mass spectrometry to confirm the molecular weight of the product.
Table 1: Comparison of Deoxyfluorination Reagents for a Challenging Piperidine Substrate
| Reagent | Conditions | Yield of Fluorinated Product | Comments |
| DAST | DCM, -78 °C to rt | <10% | Significant elimination and decomposition products observed.[5] |
| Deoxo-Fluor® | THF, rt | ~15% | Complex mixture of products.[5] |
| AlkylFluor | Dioxane, KF, 80 °C | Up to 79% | Clean reaction with high functional group tolerance.[6] |
Diagram 1: Deoxyfluorination Workflow
Caption: Workflow for deoxyfluorination.
II. Electrophilic Fluorination of Piperidine-Containing Arenes and Heteroarenes
For piperidine-containing molecules that possess electron-rich aromatic or heteroaromatic rings, electrophilic fluorination provides a complementary approach. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.
Causality of Experimental Choices: The choice of an electrophilic fluorinating agent depends on the reactivity of the substrate and the desired selectivity. Selectfluor® is a powerful fluorinating agent, but can also act as an oxidant, which can be problematic for sensitive substrates.[7] NFSI is generally considered a milder source of electrophilic fluorine.[7] The reaction often requires a catalyst, such as a palladium complex, to facilitate the C-F bond formation, particularly for less activated C-H bonds.[8]
Case Study: Late-Stage Electrophilic Fluorination of a Pyridyl-Piperidine Derivative
In the development of the oral selective estrogen receptor degrader (SERD) AZD9833, late-stage fluorination of the pyridine ring was explored.[9] Direct electrophilic fluorination of the complex molecule proved challenging due to the presence of multiple reactive sites, including a labile C-H bond in the piperidine ring that was susceptible to oxidation.[9] This case study highlights a critical consideration in LSF: the potential for competing side reactions on complex scaffolds. To overcome this, an earlier-stage fluorination of a less complex intermediate was successfully employed.[9]
Diagram 2: Challenges in Late-Stage Electrophilic Fluorination
Caption: LSF challenges and solutions.
III. Piperidine Derivatives as Fluorinating Reagents
An intriguing and less commonly discussed strategy involves the use of piperidine derivatives as the source of fluorine. These reagents can offer unique reactivity profiles and handling characteristics.
A. Piperidine-1-sulfonyl Fluoride: A Versatile Reagent
Piperidine-1-sulfonyl fluoride is a commercially available compound that can be used in various transformations. While not a direct "late-stage fluorinating agent" in the traditional sense of C-H or C-O fluorination, it serves as a valuable precursor for the synthesis of sulfonyl fluorides which are important pharmacophores and can participate in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry.[10]
Synthesis and Application: The synthesis of arylsulfonyl fluorides often involves the reaction of the corresponding sulfonyl chloride with a fluoride source. Alternatively, methods starting from thiols or disulfides have been developed.[11] Once formed, aryl sulfonyl fluorides containing a piperidine moiety can be valuable probes or drug candidates themselves.
Experimental Protocol: Synthesis of an Arylsulfonyl Fluoride from an Arylsulfonyl Chloride
This is a general protocol for the conversion of sulfonyl chlorides to sulfonyl fluorides.[11]
Materials:
-
Piperidine-containing arylsulfonyl chloride
-
Potassium fluoride (KF), spray-dried
-
18-Crown-6
-
Acetonitrile, anhydrous
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the piperidine-containing arylsulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.
-
Add spray-dried potassium fluoride (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield the desired arylsulfonyl fluoride.
IV. ¹⁸F-Radiolabeling of Piperidine-Containing Molecules for PET Imaging
The development of radiotracers for Positron Emission Tomography (PET) is a critical application of late-stage fluorination. The short half-life of fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min) necessitates rapid and efficient radiolabeling methods.[12] Many PET tracers incorporate a piperidine scaffold to achieve high affinity and selectivity for their biological targets.
Strategies for ¹⁸F-Labeling:
-
Nucleophilic Aromatic Substitution (SNA_r_): This is a common method for introducing ¹⁸F into electron-deficient aromatic rings containing a suitable leaving group (e.g., -NO₂, -NMe₃⁺).
-
Nucleophilic Aliphatic Substitution: ¹⁸F can be introduced by displacing a leaving group (e.g., tosylate, mesylate, halide) on an alkyl chain. This is frequently used to prepare ¹⁸F-fluoroethyl or ¹⁸F-fluoropropyl groups that are then attached to the piperidine-containing molecule.[13][14]
-
Transition-Metal-Mediated Fluorination: Recent advances have enabled the use of transition metals, such as palladium and copper, to facilitate the ¹⁸F-fluorination of a broader range of substrates, including electron-rich arenes.[15]
Case Study: Challenges in ¹⁸F-Labeling of a 4-(4-Fluorobenzyl)piperidine Moiety
A study on the development of PET radioligands for NR2B NMDA receptors revealed that molecules containing the 4-(4-[¹⁸F]fluorobenzyl)piperidine moiety were susceptible to in vivo defluorination.[16] This led to the accumulation of radioactivity in bones, a hallmark of free [¹⁸F]fluoride. This case underscores the importance of evaluating the metabolic stability of the C-¹⁸F bond in the design of PET tracers.[16]
Diagram 3: General Strategies for ¹⁸F-Radiolabeling
Caption: Common ¹⁸F-radiolabeling methods.
Conclusion and Future Outlook
Late-stage fluorination is an indispensable tool in modern drug discovery, and its application to piperidine-containing molecules will continue to expand. The development of more robust, selective, and user-friendly fluorinating reagents will further empower medicinal chemists to rapidly explore the chemical space around this privileged scaffold. Future innovations will likely focus on catalytic C-H fluorination methods that can be applied to complex molecules with even greater precision and efficiency, as well as the development of novel ¹⁸F-labeling strategies to accelerate the discovery of new diagnostic imaging agents.
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 13. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor | MDPI [mdpi.com]
- 14. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Fluoromethyl)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and ensure the highest purity of your target compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
Section 1: Synthesis Overview & Core Strategy
The most reliable and commonly employed route to this compound begins with a protected precursor, N-Boc-4-piperidinemethanol. This strategy involves two key transformations: deoxyfluorination of the primary alcohol and subsequent deprotection/salt formation. This pathway is favored for its control over reactivity and the straightforward purification of intermediates.
Overall Synthetic Workflow
The diagram below illustrates the standard, optimized workflow.
Caption: General synthetic route for 4-(Fluoromethyl)piperidine HCl.
Section 2: Troubleshooting the Deoxyfluorination Step
The conversion of the primary alcohol on N-Boc-4-piperidinemethanol to the corresponding fluoride is the most critical and challenging step. Low yields are often traced back to this transformation.
FAQ 1: My fluorination reaction has a low yield, and I recover a significant amount of starting material. What is the likely cause?
Answer: This issue typically points to three potential root causes:
-
Reagent Quality and Stoichiometry: Fluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are highly sensitive to moisture.[1] Contamination with water will consume the reagent, rendering it inactive.
-
Expert Insight: Always use a freshly opened bottle or a properly stored aliquot of the fluorinating agent. We recommend running a small-scale control reaction with a simple alcohol like benzyl alcohol to verify reagent activity if you suspect it has degraded. Ensure at least 1.2 equivalents of the reagent are used to drive the reaction to completion.[1]
-
-
Insufficient Reaction Time or Temperature: While these reactions are initiated at very low temperatures (-78 °C), they often require slow warming to room temperature to proceed to completion.[1]
-
Protocol Validation: After the dropwise addition of DAST at -78 °C, maintain this temperature for 30-60 minutes, then allow the reaction to warm naturally to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis shows full consumption of the starting material.
-
-
Inadequate Activation of the Alcohol: The reaction proceeds via an alkoxysulfonium intermediate.[2][3] If the activation is inefficient, the reaction will stall.
-
Causality: This is directly tied to reagent quality and reaction conditions. Ensuring a truly anhydrous environment and active reagent is paramount for efficient formation of this key intermediate.
-
FAQ 2: My main product is an undesired alkene, not the fluorinated compound. How can I prevent this elimination side reaction?
Answer: The formation of an exocyclic alkene via dehydration (elimination) is the most common competing side reaction in deoxyfluorination of alcohols.[4] This occurs when the intermediate alkoxysulfonium ion undergoes E2 elimination instead of SN2 substitution by the fluoride ion.
Strategies to Minimize Elimination:
| Strategy | Mechanistic Rationale | Recommended Action |
| Lower Reaction Temperature | The activation energy for elimination is often higher than for substitution. Keeping the temperature low favors the desired SN2 pathway. | Maintain the reaction at -78 °C for a longer period before allowing it to warm very slowly. Quench the reaction as soon as the starting material is consumed, avoiding prolonged stirring at room temperature. |
| Choice of Fluorinating Agent | Newer generations of fluorinating agents are designed to be less prone to inducing elimination. | Consider using a more thermally stable and less acidic reagent like XtalFluor-E .[4] These crystalline reagents can offer higher selectivity and safety compared to DAST.[4] |
| Careful pH Control during Workup | Residual acidic species (including HF generated in situ) can catalyze the elimination of any remaining starting alcohol or other intermediates. | Quench the reaction by slowly adding it to a cold, vigorously stirred saturated solution of sodium bicarbonate (NaHCO₃).[1] This neutralizes acidic byproducts immediately. |
Section 3: Troubleshooting Deprotection and Purification
FAQ 3: What is the most efficient method for Boc deprotection and isolation of the final hydrochloride salt?
Answer: The most efficient method combines deprotection and salt formation into a single step. Using a solution of HCl in an organic solvent is standard practice.
-
Recommended Protocol: Dissolve the purified N-Boc-4-(fluoromethyl)piperidine intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate. Add a 4M solution of HCl in 1,4-dioxane (typically 3-4 equivalents) at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours. The hydrochloride salt will often precipitate directly from the reaction mixture.
-
Troubleshooting Poor Precipitation: If the product does not precipitate, it may be too soluble in the chosen solvent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the resulting oil in a small amount of isopropanol or ethanol.
-
Add an anti-solvent like diethyl ether or hexanes dropwise until the solution becomes cloudy.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by storing the solution at 4 °C overnight.
-
Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum.
-
FAQ 4: My final product is an oil or a sticky solid. How can I obtain a crystalline hydrochloride salt?
Answer: This indicates the presence of impurities or residual solvent that are inhibiting crystallization.
-
Verify Purity: Analyze the material by ¹H NMR and LCMS. If significant impurities are detected, purification of the free base may be necessary before salt formation. To do this, perform a standard aqueous workup after deprotection (basify with NaOH, extract with DCM, dry, and concentrate) and purify the resulting free-base oil by silica gel chromatography. Then, repeat the salt formation procedure.
-
Solvent Trituration: If the product is mostly pure but oily, trituration can be effective. Add a solvent in which the desired salt is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stir vigorously until a fine powder forms, then filter and dry.
Troubleshooting Logic Flow
The following diagram provides a decision-making framework for addressing common issues during the synthesis.
Caption: A decision tree for troubleshooting key synthetic steps.
Section 4: Safety Considerations
-
Fluorinating Agents: DAST and related reagents are toxic, corrosive, and react violently with water. DAST is also known to be thermally unstable and can detonate upon heating.[1][5] All manipulations should be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Reactions should be performed behind a blast shield, especially on a larger scale.
-
Byproducts: Deoxyfluorination reactions can generate hydrogen fluoride (HF) as a byproduct, which is extremely corrosive and toxic.[4] The bicarbonate quench step should be performed slowly and carefully to control gas evolution and neutralize HF.
References
Technical Support Center: Purification of 4-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical support guide for the purification of 4-(Fluoromethyl)piperidine hydrochloride (CAS No. 787564-27-6).[1][2] This document is designed for researchers, scientists, and drug development professionals, providing actionable solutions and in-depth explanations for common challenges encountered during the purification of this valuable building block. As a polar, basic compound presented as a hydrochloride salt, it possesses unique purification challenges that require careful methodological consideration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities in piperidine syntheses can include:
-
Unreacted Starting Materials: Such as precursor molecules from which the piperidine ring was formed.[3]
-
Byproducts: Arising from side reactions during the synthesis. For instance, if the synthesis involves the reduction of a pyridine precursor, incompletely reduced intermediates could be present.[3][4]
-
Reagent-Related Impurities: Residual reagents or their byproducts that may have similar properties to the target compound.[3]
-
Oxidation Products: The piperidine nitrogen can be susceptible to oxidation, which often leads to discoloration (e.g., a yellow or brown tint) of the material.[3][5]
-
Residual Solvents & Water: Solvents from the reaction or workup, and water from aqueous extraction steps, are common impurities.[3]
Q2: How do I choose the best purification method for this compound?
A2: The choice depends on the physical state of your crude product, the nature of the impurities, and the desired final purity. Since this compound is a solid, recrystallization is often the most effective and scalable method. If the compound is heavily contaminated with impurities of similar polarity or is an oil, column chromatography may be necessary. For removing non-volatile or colored impurities, an initial acid-base extraction can be highly effective before final purification.
The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] The recommended storage temperature is typically 2-8°C under an inert atmosphere.[1] This minimizes the absorption of moisture and potential reaction with atmospheric components like carbon dioxide, which can react with free amines to form carbonate salts.[7]
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound "oils out" or forms a gum during recrystallization instead of crystallizing. What's happening and how can I fix it?
Cause & Solution: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase rather than a solid crystalline lattice. This is common with hydrochloride salts, especially when cooled too quickly or when significant impurities are present which depress the melting point of the mixture.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of the primary "good" solvent to the mixture and heat until everything redissolves into a single clear phase.
-
Cool Slowly: This is the most critical step. Allow the flask to cool to room temperature undisturbed on the benchtop. Do not place it directly into an ice bath. Slow cooling provides the necessary time for proper crystal lattice formation.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites to induce crystallization.[8]
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, clear solution to initiate crystallization.
-
Re-evaluate Your Solvent System: If the problem persists, your solvent system may be inadequate. The "anti-solvent" may be too non-polar, causing the compound to crash out of solution too rapidly. Try using a slightly more polar anti-solvent.
Issue 2: My recovery is very low after column chromatography on silica gel.
Cause & Solution: Piperidine derivatives are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5][9] This strong interaction can lead to significant tailing of the product peak and, in severe cases, irreversible adsorption to the column, resulting in low recovery.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a small amount of a basic additive like triethylamine (typically 0.1-1%) or ammonia.[5] This neutralizes the acidic sites on the silica, preventing strong product adsorption.
-
Optimize the Mobile Phase: Ensure your eluent is sufficiently polar. For hydrochloride salts, a polar mobile phase like Dichloromethane/Methanol or Ethyl Acetate/Methanol is often required. A gradient elution, starting with lower polarity and gradually increasing it, can help elute the compound effectively.[8]
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica for purifying basic compounds.[10] Reversed-phase chromatography (C18) with an appropriate mobile phase modifier (e.g., formic acid or TFA) is another viable option.
Caption: Troubleshooting flowchart for low recovery in column chromatography.
Issue 3: The final product is off-white or yellow, even after purification. How can I get a pure white solid?
Cause & Solution: A persistent yellow or brown color often indicates the presence of trace, highly colored impurities, frequently arising from oxidation of the piperidine nitrogen.[3][5] While these may be present in very small quantities, they can be visually significant.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Stir or swirl the hot mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Proceed with Crystallization: Allow the clear, colorless filtrate to cool slowly as per the standard recrystallization protocol.[5]
Part 3: Experimental Protocols & Data
Protocol 1: Recrystallization of this compound
This protocol describes a standard method for purifying the compound, assuming it is a solid with moderate purity.
Objective: To obtain high-purity, crystalline this compound.
Methodology:
-
Solvent Selection: Choose an appropriate solvent system. This typically involves a polar "good" solvent in which the compound is soluble when hot, and a non-polar "poor" solvent (anti-solvent) in which it is insoluble. See Table 1 for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) required to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the flask to stand at room temperature until crystal formation ceases, then place it in an ice bath for at least 30 minutes to maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.[3][11]
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
Table 1: Suggested Recrystallization Solvent Systems
| Primary Solvent ("Good") | Anti-Solvent ("Poor") | Notes |
|---|---|---|
| Isopropanol (IPA) | Diethyl Ether | A common and effective system for hydrochloride salts. |
| Methanol (MeOH) | Ethyl Acetate | Methanol is highly polar; use sparingly to avoid low recovery. |
| Ethanol (EtOH) | Hexanes | Good for removing non-polar impurities. |
| Water | Acetone / Isopropanol | Use if the compound is highly water-soluble; requires thorough drying. |
Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing an analytical method to assess the final purity of your compound.
Objective: To quantify the purity of this compound and identify any impurities.
Methodology:
-
Instrumentation: Use an HPLC system equipped with a UV detector. Since the compound lacks a strong chromophore, detection at low wavelengths (e.g., 210-220 nm) may be necessary. For compounds without a chromophore, Charged Aerosol Detection (CAD) is an excellent alternative.[12]
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable diluent (e.g., water/acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions: Refer to Table 2 for a proposed starting method. The use of an acidic modifier in the mobile phase is crucial for good peak shape with basic compounds on a C18 column.[13]
Table 2: Typical HPLC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small molecules.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for basic analytes.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase.[13] |
| Gradient | Start at 5% B, ramp to 95% B over 15-20 min | A gradient is recommended to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[13] |
| Column Temp. | 30 °C | Provides reproducible retention times.[13] |
| Detection | UV at 210 nm or CAD | Low UV wavelength for compounds with poor chromophores. CAD for universal detection.[12] |
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Degradation Pathways of Fluoromethylpiperidine Compounds
Welcome to the technical support center for fluoromethylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving these molecules. Fluoromethylpiperidine moieties are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability and other physicochemical properties. However, understanding their degradation pathways is crucial for ensuring drug stability, efficacy, and safety.
This resource provides practical, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My fluoromethylpiperidine compound is showing unexpected degradation in my formulation. What are the most probable causes?
A1: Unexpected degradation of fluoromethylpiperidine compounds can often be attributed to several factors beyond simple instability. Key considerations include:
-
pH of the Medium: Both acidic and basic conditions can catalyze the degradation of the piperidine ring or the fluoromethyl group. The specific susceptibility will depend on the overall molecular structure.
-
Oxidative Stress: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products. The presence of oxidizing agents, or even atmospheric oxygen over extended periods, can initiate this process.
-
Photolytic Degradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation, often through radical mechanisms. It is advisable to handle and store light-sensitive compounds in the dark or in amber-colored containers.
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.
-
Presence of Other Reagents: Components in your reaction mixture or formulation could be reacting with your compound.
Q2: What are the likely degradation pathways for a fluoromethylpiperidine compound?
A2: While specific pathways are highly dependent on the exact molecular structure, degradation can be inferred from the functional groups present. The primary sites for degradation are the piperidine ring and the C-F bond of the fluoromethyl group.
-
Oxidation of the Piperidine Nitrogen: The tertiary amine is a primary target for oxidation, potentially forming a stable N-oxide. Further oxidation could lead to more complex ring-opened products.
-
Hydrolysis: Under strong acidic or basic conditions, cleavage of bonds within the molecule can occur. While the piperidine ring itself is relatively stable to hydrolysis, other functional groups on the molecule may not be.
-
Defluorination: Although the carbon-fluorine bond is strong, it can be cleaved under certain metabolic or chemical conditions. This can be facilitated by neighboring group participation or metabolic processes.
Below is a diagram illustrating a hypothetical oxidative degradation pathway for a generic fluoromethylpiperidine compound.
Caption: Hypothetical oxidative degradation of a fluoromethylpiperidine.
Q3: How can I proactively assess the stability of my fluoromethylpiperidine compound?
A3: Conducting forced degradation studies is an essential tool for understanding a compound's stability profile. These studies involve intentionally exposing the compound to various stress conditions to identify potential degradation products and pathways. This information is invaluable for developing stable formulations and establishing appropriate storage conditions.
Troubleshooting Guide
This section addresses specific experimental issues and provides step-by-step guidance for their resolution.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of the fluoromethylpiperidine compound. | 1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond. 2. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH). |
| Loss of compound potency or concentration over a short period. | Rapid degradation under specific experimental conditions. | 1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of individual stress factors (e.g., acid, base, light, heat) on the compound's stability to pinpoint the primary cause of degradation. |
| Precipitate formation in solution. | Formation of insoluble degradation products or polymerization. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles. |
| Inconsistent analytical results. | Degradation during the analytical method itself. | 1. Evaluate the stability of the compound in the mobile phase. 2. Minimize sample residence time in the autosampler. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general approach for conducting forced degradation studies on fluoromethylpiperidine compounds.
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and elucidate degradation pathways.
Materials:
-
Fluoromethylpiperidine compound stock solution (e.g., in methanol or acetonitrile)
-
0.1 M HCl (Acid Hydrolysis)
-
0.1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidative Degradation)
-
High-intensity light source (Photolytic Degradation)
-
Oven (Thermal Degradation)
-
Validated stability-indicating HPLC or UPLC-MS method
Procedure:
-
Sample Preparation: Prepare separate solutions of your compound for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set time (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified duration (e.g., 8 hours).
-
Thermal Degradation: Place both solid and solution samples in an oven at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating chromatographic method.
-
The following diagram illustrates the general workflow for a forced degradation study.
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(Fluoromethyl)piperidine HCl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Fluoromethyl)piperidine HCl. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions involving this versatile building block. Drawing upon established chemical principles and field-proven insights, this resource aims to empower you to navigate potential hurdles and achieve optimal results in your experiments.
Introduction to 4-(Fluoromethyl)piperidine HCl: A Unique Building Block
4-(Fluoromethyl)piperidine hydrochloride is a valuable synthetic intermediate, prized for its piperidine core, a common motif in pharmaceuticals, and the strategic placement of a fluoromethyl group. The fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] However, the unique electronic and steric characteristics of the fluoromethyl group can also introduce specific challenges in chemical transformations.
This guide will address these challenges in a practical, question-and-answer format, providing not just procedural steps but also the underlying scientific rationale to inform your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Handling and Initial Reaction Setup
Question 1: My reaction with 4-(Fluoromethyl)piperidine HCl is not starting. What are the initial checks I should perform?
Answer:
Several factors can contribute to a sluggish or non-starting reaction. Before delving into more complex troubleshooting, it's crucial to address the fundamentals.
-
Deprotonation of the Piperidine Nitrogen: 4-(Fluoromethyl)piperidine is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and therefore non-nucleophilic. For it to participate in reactions like N-alkylation or N-acylation, it must first be converted to its free base form. This is typically achieved by adding a suitable base to the reaction mixture.
-
Choice of Base: The selection of the base is critical.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in deprotonating the piperidine hydrochloride.[3]
-
Organic amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also widely employed. DIPEA is often preferred due to its steric bulk, which minimizes its potential to act as a competing nucleophile.[3]
-
Stronger bases like sodium hydride (NaH) can be used, particularly if the nucleophilicity of the piperidine needs to be maximized, but require anhydrous conditions and careful handling.[3]
-
-
Solvent Considerations: The choice of solvent can significantly impact reaction rates.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred for nucleophilic substitution reactions as they can solvate the counter-ions and promote the reactivity of the nucleophile.[4]
-
Ensure your solvent is anhydrous , especially when using moisture-sensitive reagents or bases like NaH. Water can hydrolyze reagents and quench reactive intermediates.
-
Initial Troubleshooting Workflow
References
Minimizing impurities in 4-(Fluoromethyl)piperidine hydrochloride production
Welcome to the technical support center for the synthesis and purification of 4-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of minimizing impurities in this valuable building block. Our goal is to explain the causality behind experimental observations and provide robust, actionable protocols.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems encountered during the production of this compound in a direct question-and-answer format.
Question 1: My fluorination reaction shows low conversion, with significant unreacted 4-(hydroxymethyl)piperidine starting material remaining. What are the likely causes and solutions?
Answer:
Low conversion in the fluorination of a primary alcohol like N-protected 4-(hydroxymethyl)piperidine is a common issue, typically stemming from the fluorinating agent's reactivity or the reaction conditions. The most common method involves converting the hydroxyl group into a good leaving group, which is then displaced by a fluoride ion.
Probable Causes & Solutions:
-
Inactive Fluorinating Agent: Reagents like Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are highly sensitive to moisture. Exposure to atmospheric humidity will hydrolyze and deactivate the reagent, drastically reducing its efficacy.
-
Solution: Always use a freshly opened bottle or a properly stored (under inert gas, desiccated) fluorinating agent. Handle the reagent under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
-
-
Sub-optimal Reaction Temperature: The fluorination of primary alcohols typically requires initial cooling (e.g., -78 °C) during the reagent addition to control exotherms and minimize side reactions. However, the reaction often needs to be warmed to room temperature or slightly above to proceed to completion.
-
Solution: After the slow addition of the fluorinating agent at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours (4-18h). Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR. A gentle warming to 40-50 °C can sometimes drive the reaction to completion, but must be done cautiously to avoid elimination byproducts.
-
-
Stoichiometry: Using an insufficient amount of the fluorinating agent will naturally lead to incomplete conversion.
-
Solution: Use a slight excess of the fluorinating agent, typically 1.1 to 1.5 equivalents, to ensure the reaction goes to completion.
-
-
Inadequate Quenching: Improper quenching can lead to complex mixtures and apparent low yields.
-
Solution: Quench the reaction slowly by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at 0 °C to neutralize the acidic byproducts.
-
Question 2: I've identified an impurity with a mass corresponding to the loss of HF or H₂O from my desired product. What is this impurity and how can I prevent its formation?
Answer:
This impurity is almost certainly the elimination byproduct, N-protected 4-methylenepiperidine. It forms when the intermediate generated during fluorination (e.g., a sulfonate ester-like species) undergoes E2 elimination instead of the desired Sₙ2 substitution by fluoride.
Mechanism of Formation & Prevention:
-
Causality: This side reaction is promoted by excessive heat and the presence of non-nucleophilic bases. The piperidine nitrogen itself, if unprotected or deprotected prematurely, can act as an intramolecular base, facilitating elimination.
-
Prevention Strategy:
-
Protecting Group: Ensure the piperidine nitrogen is protected with a robust, electron-withdrawing group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) throughout the fluorination step. This reduces the basicity of the nitrogen.
-
Temperature Control: Strictly control the reaction temperature. Add the fluorinating agent at low temperatures (-78 °C) and warm the reaction cautiously. Avoid prolonged heating at high temperatures.
-
Reagent Choice: Some modern fluorinating agents are designed to give lower levels of elimination byproducts. If elimination is a persistent issue, consider alternatives to DAST, such as Fluolead™.
-
The pathway for product and byproduct formation is illustrated below.
Caption: Formation of the desired product versus the elimination byproduct.
Question 3: My final product shows signs of degradation, especially during storage or in solution. What is causing this instability?
Answer:
While this compound is generally stable, monofluorinated alkyl groups can be susceptible to degradation under certain conditions, particularly if an intramolecular nucleophile is present.[1][2]
Probable Causes & Solutions:
-
Intramolecular Sₙ2 Displacement: The piperidine nitrogen, being a nucleophile, can potentially displace the fluoride via an intramolecular Sₙ2 reaction, forming a bicyclic azetidinium salt. This is more likely to occur with the free base form than the hydrochloride salt.[1][2]
-
Solution: Always store the compound as the hydrochloride salt. The protonated piperidinium nitrogen is no longer nucleophilic, which significantly enhances the compound's stability. Ensure the final product is fully converted to the salt and is dry.
-
-
Hydrolysis: Although the C-F bond is strong, prolonged exposure to strongly acidic or basic conditions at elevated temperatures can lead to hydrolysis, reforming the hydroxymethyl analogue.
-
Solution: Store the compound in a dry, cool place.[3] For reactions, use aprotic solvents where possible and avoid unnecessarily harsh pH conditions.
-
-
Metabolic Instability: In biological systems, cytochrome P450 (CYP) enzymes can hydroxylate the carbon bearing the fluorine, leading to defluorination.[1]
-
Solution: This is an intrinsic property of the molecule. While not a synthesis impurity, it is a critical consideration for drug development professionals.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A common and effective route starts from commercially available 4-(hydroxymethyl)piperidine. The synthesis involves three key steps, as outlined in the workflow below. A similar approach has been successfully used for related fluorinated piperidines.[4]
Caption: General synthetic workflow for 4-(Fluoromethyl)piperidine HCl.
-
N-Protection: The piperidine nitrogen is protected (e.g., as a Boc carbamate) to prevent it from reacting with the fluorinating agent.
-
Fluorination: The hydroxyl group of the N-protected intermediate is replaced with fluorine using a nucleophilic fluorinating agent (e.g., DAST).
-
Deprotection & Salt Formation: The protecting group is removed (e.g., with HCl or TFA), and the resulting amine is converted to its hydrochloride salt for stability and ease of handling.
Q2: What are the critical analytical methods for impurity profiling of this compound?
A multi-technique approach is essential for comprehensive impurity analysis.
| Analytical Technique | Purpose & Impurities Detected |
| LC-MS | The primary tool for identifying and quantifying organic impurities. Can detect starting material, byproducts (e.g., elimination product), and degradation products. |
| GC-MS | Excellent for identifying volatile impurities, including residual solvents (e.g., DCM, Ethyl Acetate, THF). |
| ¹H and ¹³C NMR | Confirms the structure of the main component and can detect major impurities if their concentration is >1%. |
| ¹⁹F NMR | Highly specific for fluorine-containing compounds. It is exceptionally useful for detecting any over-fluorinated or isomeric impurities and for confirming the structure of the desired product. |
| Karl Fischer Titration | Specifically quantifies the water content, which is critical for stability. |
Q3: What are the best practices for the final purification and isolation of the hydrochloride salt?
Obtaining a high-purity, crystalline solid requires careful attention to the final steps.
-
Chromatographic Purification: After the fluorination step, the protected intermediate should be purified by flash column chromatography on silica gel to remove excess reagents and byproducts.
-
Deprotection: The purified intermediate is then deprotected under anhydrous conditions. For a Boc group, using a solution of 4M HCl in dioxane is ideal as it both deprotects and forms the salt in one step.
-
Crystallization/Precipitation: The hydrochloride salt will often precipitate directly from the reaction mixture. To obtain a high-purity crystalline solid, this crude precipitate can be recrystallized.
-
Recommended Solvent System: A polar alcohol like isopropanol (IPA) or ethanol is used to dissolve the salt with gentle heating, followed by the slow addition of a less polar co-solvent like diethyl ether, MTBE, or heptane until turbidity is observed. Cooling the mixture slowly will promote the formation of well-defined crystals.
-
-
Drying: The final product should be dried under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.
Experimental Protocols
Protocol 1: General Procedure for Fluorination of N-Boc-4-(hydroxymethyl)piperidine
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a three-neck flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe to the stirred solution. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Check for completion by taking a small aliquot, quenching it into NaHCO₃(aq), extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated solution of aqueous sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-4-(fluoromethyl)piperidine.
Protocol 2: Deprotection and HCl Salt Formation
-
Setup: Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Salt Formation: To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (1.5 - 2.0 eq) dropwise while stirring at room temperature.
-
Precipitation: A white precipitate of this compound should form immediately or upon further stirring.
-
Isolation: Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove residual dioxane and any soluble impurities.
-
Drying: Dry the white solid under high vacuum at 40 °C to a constant weight. Confirm purity (>98%) and identity by NMR, LC-MS, and elemental analysis.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: 4-(Fluoromethyl)piperidine Hydrochloride
Welcome to the technical resource center for 4-(Fluoromethyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth information, practical troubleshooting advice, and validated protocols to ensure the successful and safe use of this versatile building block in your research endeavors.
Core Chemical Identity and Properties
This compound is a key synthetic intermediate valued in pharmaceutical and agrochemical research.[1][2] Its hydrochloride salt form provides enhanced stability and ease of handling compared to the freebase.
| Property | Value | Source |
| IUPAC Name | 4-(fluoromethyl)piperidine;hydrochloride | PubChem[3] |
| CAS Number | 787564-27-6 | PubChem[3] |
| Molecular Formula | C₆H₁₃ClFN | PubChem[3] |
| Molecular Weight | 153.62 g/mol | PubChem[3] |
| Appearance | White to off-white solid | General Supplier Data |
| Form | Crystalline solid | General Supplier Data |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and properties of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container to prevent moisture uptake, as hydrochloride salts can be hygroscopic. The recommended storage environment is a cool, dry, and well-ventilated place.[4][5] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable. Many suppliers recommend refrigerated conditions (2-8°C).
Q2: How stable is this compound?
A2: The compound is stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents, which should be avoided.[4] As a hydrochloride salt, it is significantly more stable and less volatile than its corresponding freebase, making it ideal for storage and accurate weighing.
Q3: What solvents are recommended for dissolving this compound?
A3: As an amine hydrochloride salt, its solubility is highest in polar protic solvents.
-
High Solubility: Water, Methanol (MeOH), Ethanol (EtOH).
-
Moderate to Low Solubility: Isopropanol (IPA), Dichloromethane (DCM).
-
Insoluble: Apolar solvents such as hexanes, toluene, and diethyl ether. For reactions requiring anhydrous, non-protic conditions, the salt is typically suspended in a solvent, and a base is added to liberate the more soluble freebase in situ.
Q4: Do I need to convert the hydrochloride salt to the freebase before my reaction?
A4: Yes, in most cases. For reactions where the piperidine nitrogen acts as a nucleophile (e.g., N-alkylation, N-arylation, amide bond formation), the protonated nitrogen of the hydrochloride salt is not nucleophilic. You must add a base to neutralize the HCl and generate the free piperidine freebase in the reaction mixture. Common choices for this in situ deprotonation include organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃), depending on the reaction's sensitivity to water and base strength.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments involving this compound.
Q1: My nucleophilic substitution reaction is slow or has not gone to completion. What are the likely causes?
A1: This is a frequent issue that can often be resolved by systematically checking the following parameters. The flowchart below provides a logical decision-making process.
-
Cause & Solution:
-
Insufficient Base: At least 1.0 equivalent of base is required to neutralize the hydrochloride. An excess (1.1–1.5 eq.) is recommended to drive the equilibrium towards the freebase. Ensure your base is strong enough to deprotonate the piperidinium ion (pKa ~11).
-
Solvent Choice: The freebase is more soluble in less polar solvents than the salt. If the salt does not fully dissolve upon addition of the base, the reaction can be rate-limited by dissolution. Consider a solvent system that dissolves all components.
-
Reaction Temperature: Many N-alkylation or N-arylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally.
-
Q2: I observe multiple spots on my TLC plate, suggesting side products. What could be the cause?
A2: Unwanted side products can arise from several sources.
-
Cause & Solution:
-
Over-alkylation (if applicable): If your substrate has multiple leaving groups, the product of the first substitution can sometimes react again. To mitigate this, use a controlled stoichiometry of the electrophile or add it slowly to the reaction mixture.
-
Base-Induced Side Reactions: The base used to deprotonate the piperidine salt can sometimes act as a nucleophile itself or cause elimination side reactions on the substrate. If this is suspected, switch to a bulkier, non-nucleophilic base like DIPEA.
-
Reagent Degradation: Ensure the this compound and your electrophile have not degraded. Degradation can introduce reactive impurities. If the reagent appears discolored or clumped, its purity should be verified.
-
Experimental Protocol: N-Alkylation Reaction
This section provides a representative, self-validating protocol for the N-alkylation of this compound with a generic electrophile (e.g., benzyl bromide).
Objective: To synthesize N-benzyl-4-(fluoromethyl)piperidine.
Materials:
-
This compound
-
Benzyl bromide
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel).
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).
-
Reagent Suspension: Add anhydrous acetonitrile (sufficient to make a ~0.2 M solution) via syringe. The salt will likely not fully dissolve, forming a suspension.
-
Freebase Generation (Self-Validating Step): Add DIPEA (1.2 eq.) dropwise. The formation of diisopropylethylammonium chloride is an insoluble salt in many organic solvents, and its precipitation can sometimes be observed, indicating successful deprotonation. Stir the mixture at room temperature for 15 minutes. The suspension should become more homogeneous as the soluble freebase is formed.
-
Electrophile Addition: Add benzyl bromide (1.0 eq.) dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC would be 10-30% ethyl acetate in hexanes. The reaction is complete when the starting electrophile is consumed.
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzyl-4-(fluoromethyl)piperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As a Senior Application Scientist, I must emphasize that safety is paramount. Always consult the full Safety Data Sheet (SDS) before use.
-
Hazard Identification: this compound is classified with the following hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4][6]
-
-
Handling Procedures:
References
Technical Support Center: Purity Assessment of 4-(Fluoromethyl)piperidine HCl
Welcome to the technical support guide for the analytical purity assessment of 4-(Fluoromethyl)piperidine HCl. This document is designed for researchers, analytical chemists, and quality control specialists working with this compound. Here, we provide in-depth, field-tested insights and troubleshooting protocols to ensure accurate and reliable purity determination. Our approach is grounded in fundamental scientific principles to empower you to not only follow methods but also to understand and adapt them to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 4-(Fluoromethyl)piperidine HCl, providing quick and actionable answers.
Q1: Which analytical technique is most suitable for routine purity analysis of 4-(Fluoromethyl)piperidine HCl?
For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the method of choice. It offers a good balance of sensitivity, specificity, and throughput. However, since the piperidine moiety lacks a strong chromophore, detection might be challenging at low wavelengths (e.g., ~210 nm), where many solvents and impurities can interfere. For higher accuracy and structural confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹⁹F NMR, are superior.
Q2: Why is ¹⁹F NMR a powerful tool for analyzing this specific compound?
¹⁹F NMR is exceptionally well-suited for 4-(Fluoromethyl)piperidine HCl for several reasons:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive, similar to ¹H, and is naturally 100% abundant, eliminating the need for isotopic enrichment.
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a much wider chemical shift dispersion compared to ¹H NMR.[1][2] This minimizes the chances of signal overlap, even with structurally similar fluorinated impurities.[3]
-
Lack of Background Signal: Since fluorine is rare in biological systems and common laboratory solvents, there are typically no background signals to interfere with the analysis.
-
Absolute Purity Determination: Quantitative ¹⁹F NMR (qNMR) allows for the direct determination of purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[4]
Q3: What are the most common impurities I should be looking for?
While the exact impurity profile depends on the specific synthetic route, common impurities in piperidine synthesis can include:
-
Unreacted Starting Materials: For example, if the synthesis involves the reduction of a pyridine precursor, residual 4-(fluoromethyl)pyridine could be present.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may carry through to the final product.
-
By-products: Side reactions, such as over-alkylation or elimination, can generate structurally related impurities.
-
Degradation Products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH), leading to hydrolysis or other modifications.
Q4: My HPLC chromatogram shows a tailing peak for 4-(Fluoromethyl)piperidine. What is the cause and how can I fix it?
Peak tailing for basic compounds like piperidines in RP-HPLC is a common issue. It is often caused by strong interactions between the basic nitrogen of the piperidine ring and residual acidic silanol groups on the silica-based stationary phase.[1]
To mitigate this:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) ensures that the piperidine nitrogen is protonated, minimizing its interaction with silanols. Adding an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase is a common practice.[5]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Using such a column is highly recommended.
-
Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to saturate the active silanol sites.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of 4-(Fluoromethyl)piperidine HCl.
HPLC Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) | Interaction of the basic analyte with acidic silanol groups on the column. | Lower the mobile phase pH (2.5-3.5) with TFA or phosphoric acid. Use a base-deactivated (end-capped) C18 column. Increase the buffer concentration in the mobile phase. |
| Split Peaks | The sample is dissolved in a solvent much stronger than the mobile phase. Co-elution of an impurity. Column void or contamination at the column inlet. | Dissolve the sample in the initial mobile phase whenever possible. If not feasible, use a weaker solvent. If the issue persists, replace the column guard or the column itself. |
| Irreproducible Retention Times | Inadequate column equilibration between injections. Fluctuation in mobile phase composition or column temperature. Mobile phase pH is too close to the analyte's pKa. | Ensure the column is fully equilibrated before each injection. Use a column oven to maintain a constant temperature. Buffer the mobile phase and ensure the pH is at least 2 units away from the analyte's pKa. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample carryover.[6] | Run a blank gradient to identify the source of contamination. Purge the injection port and use fresh, high-purity solvents.[6] |
GC-MS Troubleshooting
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal Intensity | Analyte degradation in the hot injector. Leaks in the system. Improper sample concentration. | Lower the injector temperature. Check for leaks using an electronic leak detector. Verify sample concentration and stability in the chosen solvent. |
| Peak Tailing | Active sites in the injector liner or column. Incompatible solvent. | Use a deactivated liner. Cut a small portion from the front of the column. Ensure the sample solvent is appropriate for the analysis. |
| Poor Mass Spectral Library Match | Co-eluting impurity distorting the mass spectrum. Incorrect background subtraction. | Improve chromatographic separation. Manually review and subtract the background spectrum. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Purity Determination by RP-HPLC
This method is designed as a starting point for the purity determination of 4-(Fluoromethyl)piperidine HCl and for the separation of potential impurities.
Instrumentation & Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (base-deactivated) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4-(Fluoromethyl)piperidine HCl.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Method Design:
-
A C18 column is a versatile and robust choice for a wide range of small molecules.
-
Using phosphoric acid to acidify the mobile phase ensures the protonation of the piperidine nitrogen, leading to improved peak shape.[7]
-
A gradient elution is employed to ensure the elution of both polar and potentially non-polar impurities within a reasonable timeframe.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Instrumentation & Conditions:
| Parameter | Recommendation |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Dissolve the 4-(Fluoromethyl)piperidine HCl sample in methanol to a concentration of 1 mg/mL.
-
For the analysis of the free base, the sample can be neutralized with a suitable base and extracted into an organic solvent like dichloromethane.
Expected Fragmentation: The mass spectrum of 4-(Fluoromethyl)piperidine is expected to show characteristic fragmentation patterns for piperidine rings, including alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable iminium ion.[2] The presence of the fluoromethyl group will influence the fragmentation, and specific fragments should be monitored for impurity identification.
Protocol 3: Purity Assay by Quantitative ¹⁹F NMR (qNMR)
This protocol provides a highly accurate method for determining the absolute purity of 4-(Fluoromethyl)piperidine HCl.
Instrumentation & Conditions:
| Parameter | Recommendation |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent, equipped with a ¹⁹F probe |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or D₂O |
| Internal Standard | A certified standard with a known purity and a single ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene). |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus (analyte or standard) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Pulse Angle | 90° |
Sample Preparation:
-
Accurately weigh about 20 mg of the 4-(Fluoromethyl)piperidine HCl sample into an NMR tube.
-
Accurately weigh about 20 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine atoms for the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Section 4: Visualized Workflows
Workflow for HPLC Troubleshooting
Caption: Troubleshooting workflow for common HPLC issues.
General Purity Analysis Workflow
Caption: Workflow for comprehensive purity analysis.
References
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing lot-to-lot variability of commercial 4-(Fluoromethyl)piperidine HCl
Introduction
4-(Fluoromethyl)piperidine HCl is a critical building block in modern medicinal chemistry, valued for its role in introducing the fluorinated piperidine motif into novel therapeutic agents. The strategic incorporation of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a key tool for drug development professionals.[1][2] However, the synthetic complexity and hygroscopic nature of this reagent can lead to significant lot-to-lot variability, which may manifest as inconsistent reaction yields, unexpected side products, or altered biological activity.
This technical support guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and manage the lot-to-lot variability of commercial 4-(Fluoromethyl)piperidine HCl. By implementing the robust analytical checks and logical troubleshooting workflows outlined here, you can ensure the consistency and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it critical for 4-(Fluoromethyl)piperidine HCl?
A: Reagent lot-to-lot variability refers to differences in the analytical performance and physical properties of a chemical from one manufacturing batch to the next.[3] For a key building block like 4-(Fluoromethyl)piperidine HCl, this variability can directly impact reaction stoichiometry, kinetics, and impurity profiles. Undetected shifts in purity, water content, or the presence of residual starting materials can compromise the synthesis of the target active pharmaceutical ingredient (API), leading to costly delays and unreliable data.[4]
Q2: The Certificate of Analysis (CoA) for my new lot looks acceptable (e.g., >98% purity), but my reaction is failing. What could be wrong?
A: A CoA provides a snapshot of quality at the time of release but may not capture all critical parameters. The stated purity (often by NMR or titration) might not account for:
-
Water Content: This reagent is a hydrochloride salt and can be hygroscopic. Excess water will alter the effective molarity, requiring adjustments to reaction stoichiometry.
-
Residual Solvents: Solvents from purification (e.g., ethyl acetate, dichloromethane) can interfere with subsequent reactions.
-
Inorganic Impurities: Residual inorganic salts may not be detected by HPLC or NMR but can affect catalysis or reaction conditions.
-
Reactive Impurities: Trace amounts of unreacted starting materials or byproducts from the synthesis could be present and interfere with your specific chemistry.[5]
Q3: My reaction yield dropped significantly after switching to a new lot. What is the first parameter I should investigate?
A: The most common and impactful variable for amine hydrochloride salts is water content . Perform a Karl Fischer titration to determine the precise water percentage in the new lot and compare it to your reference lot.[6] Even a few percent difference can significantly throw off the molar equivalence in your reaction. The second most likely cause is a subtle decrease in purity, which can be assessed by a high-resolution HPLC method.
Q4: How can I establish an "in-house" quality control (QC) standard for this reagent?
A: Qualify a specific lot that has demonstrated excellent performance in your experiments as your internal "gold standard" or reference lot. Aliquot this material into small, single-use vials and store them under inert gas in a desiccator or freezer. When you receive a new commercial lot, run the analytical checks described in this guide (HPLC, NMR, Karl Fischer) on both the new lot and a vial of your reference lot in parallel. This direct comparison is the most reliable way to detect subtle but meaningful deviations.[3][7]
Understanding the Sources of Variability
Lot-to-lot variability does not arise from a single cause but is the cumulative result of minor deviations throughout the manufacturing and supply chain. A robust management strategy begins with understanding these potential sources.
References
Validation & Comparative
A Researcher's Guide to the Spectroscopic Comparison of Substituted Piperidines
Abstract
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and the profound influence of substituents on its physicochemical properties make a thorough spectroscopic characterization essential for structural elucidation, conformational analysis, and drug development. This guide provides a comprehensive comparison of substituted piperidines using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and analyze spectral data to illustrate the impact of substitution on the piperidine scaffold.
Introduction: The Significance of the Piperidine Moiety
The six-membered saturated heterocycle, piperidine, is a cornerstone in medicinal chemistry.[1] Its prevalence in alkaloids and synthetic drugs underscores its importance as a privileged scaffold.[2] The nitrogen atom within the ring imparts basicity and can participate in crucial hydrogen bonding interactions, while the carbon framework allows for diverse substitution patterns, leading to a wide range of biological activities. Understanding how these substituents alter the electronic and steric environment of the piperidine ring is paramount for predicting molecular behavior and designing novel therapeutics.
Spectroscopic methods provide a powerful lens through which to view these molecular intricacies. NMR spectroscopy reveals detailed information about the connectivity and stereochemistry of the molecule, IR spectroscopy probes the vibrational modes of functional groups, and mass spectrometry elucidates the molecular weight and fragmentation patterns, aiding in structural confirmation. This guide will systematically explore how each of these techniques can be leveraged to differentiate and characterize substituted piperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted piperidines, both ¹H and ¹³C NMR provide invaluable insights into the molecular structure, including the position, number, and stereochemical orientation of substituents.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of unsubstituted piperidine displays three sets of signals corresponding to the axial and equatorial protons at the C2/C6, C3/C5, and C4 positions.[3] The protons on the carbons adjacent to the nitrogen (C2 and C6) are typically deshielded and appear at a lower field (higher ppm) compared to the other ring protons.
Influence of Substituents:
The introduction of substituents dramatically alters the ¹H NMR spectrum. The chemical shift of a proton is highly sensitive to its local electronic environment.
-
Electronegative Substituents: Electron-withdrawing groups (e.g., -OH, -Ac) deshield adjacent protons, causing their signals to shift downfield. For instance, in 4-hydroxypiperidine, the proton at C4 will be shifted downfield compared to unsubstituted piperidine.
-
Alkyl Substituents: Electron-donating alkyl groups generally cause a slight upfield shift of nearby proton signals.
-
N-Substitution: Substitution on the nitrogen atom significantly impacts the chemical shifts of the C2 and C6 protons. For example, in 1-acetylpiperidine, the acetyl group's electron-withdrawing nature deshields the adjacent protons.[4]
Conformational Analysis:
Piperidine rings exist predominantly in a chair conformation, similar to cyclohexane.[5] Substituents can occupy either an axial or equatorial position, and the coupling constants (J-values) between adjacent protons can help determine their relative stereochemistry.
-
Axial-Axial Coupling (³J_ax,ax_): Typically large (10-13 Hz).
-
Axial-Equatorial Coupling (³J_ax,eq_): Smaller (2-5 Hz).
-
Equatorial-Equatorial Coupling (³J_eq,eq_): Also small (2-5 Hz).
By analyzing the multiplicity and coupling constants of the ring protons, one can deduce the preferred conformation of the substituted piperidine.[6][7]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum of unsubstituted piperidine shows three distinct signals for the C2/C6, C3/C5, and C4 carbons.[5][8]
Influence of Substituents:
The chemical shifts in ¹³C NMR are also highly dependent on the substitution pattern.
-
Alpha (α) Effect: The carbon atom directly attached to a substituent experiences the largest change in chemical shift.
-
Beta (β) and Gamma (γ) Effects: The influence of the substituent extends to the adjacent (β) and next-nearest (γ) carbons, although to a lesser extent.
These predictable substituent effects can be used to assign the signals in the ¹³C NMR spectrum and confirm the position of substitution.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Selected Substituted Piperidines in CDCl₃
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine [3][5] | C2, C6 | 2.79 | 47.0 |
| C3, C5 | 1.58 | 27.2 | |
| C4 | 1.51 | 25.2 | |
| 1-Acetylpiperidine [4][9] | C2, C6 | ~3.5 (deshielded) | ~45 (deshielded) |
| C3, C5 | ~1.6 | ~26 | |
| C4 | ~1.6 | ~24 | |
| CH₃ | ~2.1 | ~21 | |
| 2-Methylpiperidine [10][11] | C2 | ~2.6 | ~53 |
| C6 | ~2.8 (axial), ~2.4 (equatorial) | ~47 | |
| CH₃ | ~1.0 (doublet) | ~22 | |
| 4-Hydroxypiperidine [12][13] | C4 | ~3.7 (multiplet) | ~68 |
| C2, C6 | ~3.1 (axial), ~2.6 (equatorial) | ~46 | |
| C3, C5 | ~1.9 (axial), ~1.5 (equatorial) | ~35 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Characteristic Absorptions for Piperidines:
-
N-H Stretch: Secondary amines like unsubstituted piperidine show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.[14] This band is often broad due to hydrogen bonding.
-
C-H Stretch: The C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹.
-
C-N Stretch: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region.
Influence of Substituents:
The presence of substituents introduces new characteristic absorption bands.
-
-OH Group: In 4-hydroxypiperidine, a broad O-H stretching band will be observed around 3200-3600 cm⁻¹.[15]
-
C=O Group: In 1-acetylpiperidine, a strong C=O stretching absorption will be present in the range of 1630-1680 cm⁻¹.
-
Salt Formation: Protonation of the piperidine nitrogen to form a hydrochloride salt results in the appearance of a broad N⁺-H stretching band between 2200 and 3000 cm⁻¹.[16]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Selected Substituted Piperidines
| Compound | N-H Stretch | O-H Stretch | C=O Stretch | C-H Stretch |
| Piperidine [14][17] | 3300-3500 (broad) | - | - | ~2850-2950 |
| 1-Acetylpiperidine | - | - | ~1640 (strong) | ~2850-2950 |
| 4-Hydroxypiperidine [15] | 3300-3500 (broad) | 3200-3600 (broad) | - | ~2850-2950 |
| Piperidine HCl [16] | 2200-3000 (broad, N⁺-H) | - | - | ~2850-2950 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Ionization Methods:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The molecular ion peak (M⁺) may be weak or absent.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule ([M+H]⁺), minimizing fragmentation and providing a clear indication of the molecular weight.[18][19]
Fragmentation Patterns of Piperidines:
The fragmentation of the piperidine ring is a key diagnostic tool.[18]
-
α-Cleavage: The most common fragmentation pathway for piperidines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For example, in 2-methylpiperidine, the loss of the methyl radical leads to a base peak at m/z 84.[11]
-
Ring Opening: Subsequent fragmentation can lead to the opening of the piperidine ring and the formation of smaller fragment ions.
Influence of Substituents:
The nature and position of substituents significantly influence the fragmentation pathways.
-
Substituents on the Ring: The fragmentation will often involve the loss of the substituent or a fragment containing the substituent.
-
N-Substituents: The bond between the nitrogen and its substituent is often a site of cleavage.
Table 3: Characteristic Mass Spectral Data for Selected Substituted Piperidines
| Compound | Molecular Weight | Ionization Method | Key Fragment Ions (m/z) |
| Piperidine [20] | 85.15 | EI | 85 (M⁺), 84, 70, 56, 44 |
| 1-Acetylpiperidine | 127.18 | ESI | 128 ([M+H]⁺) |
| 2-Methylpiperidine [11] | 99.17 | EI | 99 (M⁺), 84 (base peak), 70, 56 |
| 4-Hydroxypiperidine [15] | 101.15 | ESI | 102 ([M+H]⁺), 84 ([M+H-H₂O]⁺) |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted piperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Protocol for ATR-FTIR Analysis:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the substituted piperidine (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the specific compound.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
-
Data Analysis: Identify the protonated molecule ([M+H]⁺) to confirm the molecular weight. If conducting tandem MS (MS/MS), select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum to observe fragmentation.[19]
Visualizing Experimental Workflows
Diagram 1: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of substituted piperidines.
Conclusion
The spectroscopic analysis of substituted piperidines is a multifaceted endeavor that requires the synergistic application of NMR, IR, and MS techniques. This guide has provided a framework for understanding how substituents influence the spectral properties of the piperidine ring. By carefully analyzing the data obtained from these methods, researchers can confidently elucidate the structure, conformation, and purity of these important molecules, thereby accelerating the drug discovery and development process.
References
- 1. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methylpiperidine [webbook.nist.gov]
- 12. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [chemicalbook.com]
- 13. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 15. 4-Hydroxypiperidine [webbook.nist.gov]
- 16. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 17. Piperidine [webbook.nist.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 4-(Fluoromethyl)piperidine Hydrochloride in Modulating Target Binding Affinity: A Comparative Guide
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, featured in a vast array of therapeutics.[1][2] The strategic modification of this privileged structure is a key approach to fine-tuning the pharmacological profile of a molecule. Among the various chemical modifications, fluorination stands out for its profound ability to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa).[3][4][5] This guide provides an in-depth comparison of how the incorporation of a 4-(fluoromethyl)piperidine moiety, derived from its hydrochloride salt, can significantly influence target binding efficacy when compared to its non-fluorinated and other substituted analogs.
The Rationale for Fluorination in Piperidine Scaffolds
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological properties. The carbon-fluorine bond is highly polarized and strong, and the fluorine atom itself is small and highly electronegative. When incorporated into a piperidine ring, these properties can lead to:
-
Modulation of Basicity: The electron-withdrawing nature of the fluoromethyl group can lower the pKa of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as hERG channel inhibition, and in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
-
Conformational Control: The presence of a fluorine substituent can influence the conformational preference of the piperidine ring, which can lead to a more favorable orientation for binding to a biological target.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the half-life of a compound.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket.
Comparative Analysis: A Case Study on T-type Calcium Channel Antagonists
To illustrate the impact of a fluorinated piperidine moiety on target binding, we will examine a case study on the development of T-type calcium channel antagonists. T-type calcium channels are implicated in a variety of neurological disorders, making them an attractive therapeutic target. A study by researchers at Merck provides a compelling example of how the introduction of a fluorine atom at the 4-position of a piperidine ring can significantly enhance potency.[6]
The study explored a series of 4-aminomethyl-piperidine derivatives and their ability to block T-type calcium channels. Below is a comparison of a key fluorinated compound with its non-fluorinated counterpart.
| Compound | Structure | T-type Calcium Channel IC50 (nM) |
| Analog 1 (Non-fluorinated) | 4-aminomethyl-piperidine derivative | >10,000 |
| Analog 2 (Fluorinated) | 4-aminomethyl-4-fluoropiperidine derivative | 350 |
Data is illustrative and based on the findings reported in the cited literature for similar structural modifications.[6]
The introduction of the fluorine atom at the 4-position of the piperidine ring resulted in a dramatic increase in potency against T-type calcium channels. This enhancement in activity is likely due to a combination of factors, including a more favorable conformation for binding and the formation of specific interactions within the channel's binding site.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channel Antagonism
To determine the inhibitory potency of compounds on T-type calcium channels, a whole-cell patch-clamp electrophysiology assay is a gold-standard method. This technique allows for the direct measurement of ion channel activity in living cells.
Step-by-Step Methodology
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human T-type calcium channel subtype (e.g., CaV3.2) are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.
-
The micropipette is precisely positioned to form a high-resistance seal with the membrane of a single cell (a "giga-seal").
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage Protocol:
-
The cell is held at a negative holding potential (e.g., -100 mV) to ensure the channels are in a closed state.
-
A depolarizing voltage step (e.g., to -30 mV) is applied to elicit the opening of T-type calcium channels, and the resulting inward calcium current is recorded.
-
-
Compound Application:
-
A baseline recording of the T-type calcium current is established.
-
The test compound, such as the 4-aminomethyl-4-fluoropiperidine derivative, is then perfused into the recording chamber at various concentrations.
-
The effect of the compound on the T-type calcium current is recorded at each concentration.
-
-
Data Analysis:
-
The peak inward current at each compound concentration is measured and normalized to the baseline current.
-
A concentration-response curve is generated, and the IC50 value (the concentration of the compound that inhibits 50% of the channel activity) is calculated.
-
Causality Behind Experimental Choices
-
HEK293 Cells: These cells are commonly used because they have low endogenous ion channel expression, providing a "clean" background for studying the activity of the exogenously expressed channel of interest.
-
Whole-Cell Configuration: This configuration allows for the precise control of the voltage across the cell membrane and the composition of the intracellular solution, enabling the isolation and characterization of the specific ion channel currents.
-
Voltage Protocol: The specific holding and test potentials are chosen based on the known voltage-dependent gating properties of T-type calcium channels to ensure their activation and accurate measurement of their currents.
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a T-type calcium channel antagonist.
Role of T-type Calcium Channels in Neuronal Signaling
Caption: Antagonist blockade of T-type calcium channel-mediated signaling.
Conclusion
The strategic incorporation of a 4-(fluoromethyl)piperidine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the target binding efficacy and overall pharmacological profile of drug candidates. As demonstrated in the case of T-type calcium channel antagonists, this seemingly subtle structural modification can lead to significant gains in potency. The ability of the fluoromethyl group to modulate basicity, enforce favorable conformations, and participate in key binding interactions underscores the importance of considering fluorinated building blocks, such as 4-(fluoromethyl)piperidine hydrochloride, in modern drug discovery programs. The rigorous evaluation of these analogs using techniques like whole-cell patch-clamp electrophysiology is crucial for elucidating the structure-activity relationships that drive the development of novel and effective therapeutics.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Validating In Vitro Assay Results for Novel Fluorinated Piperidine Analogs
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a wide array of clinically approved drugs is a testament to its favorable physicochemical properties, synthetic tractability, and its ability to confer metabolic stability and improve pharmacokinetic profiles.[1] However, the relentless pursuit of enhanced efficacy, selectivity, and metabolic resistance demands further innovation. This is where the strategic incorporation of fluorine comes into play.
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[2] Replacing a hydrogen atom with fluorine can profoundly influence a molecule's pKa, conformational preference, and membrane permeability.[3] Specifically, the introduction of a fluoromethyl group (-CH₂F), as seen in building blocks like 4-(Fluoromethyl)piperidine hydrochloride, can enhance binding affinity to target proteins, block sites of metabolic attack, and improve bioavailability, ultimately increasing the probability of creating a successful drug candidate.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate in vitro assay results for novel compounds derived from fluorinated piperidine scaffolds. We will use a hypothetical series of compounds based on the 4-(Fluoromethyl)piperidine core to illustrate the critical validation parameters, comparative experimental design, and data interpretation required to confidently advance a drug discovery program. The focus is not merely on procedural steps but on the underlying scientific rationale and the unique challenges posed by fluorinated molecules.
The Fluorine Factor: Unique Challenges in Assay Validation
The very properties that make fluorinated compounds attractive can also introduce complexities in in vitro testing. Their increased lipophilicity and unique electronic nature demand careful consideration to avoid misleading results.[6][7] A robust validation process must anticipate and mitigate these potential artifacts.
Key challenges include:
-
Non-Specific Binding: The lipophilic character of many fluorinated compounds can lead to non-specific binding to assay components, such as plate plastics or ancillary proteins, artificially reducing the compound's effective concentration.[6]
-
Assay Interference: Fluorine's unique electronic properties can sometimes cause interference with certain detection methods, particularly those relying on fluorescence or luminescence.[6]
-
Solubility Issues: While lipophilicity can aid membrane permeability, it can also lead to poor aqueous solubility, complicating stock solution preparation and accurate dosing in aqueous assay buffers.[8]
To navigate these challenges, a validation workflow should incorporate orthogonal assays and specific controls to ensure the data's integrity.
Caption: Workflow for validating fluorinated compounds.
Comparative Experimental Design: Isolating the Effect of Fluorination
To truly understand the contribution of the fluoromethyl group, a structure-activity relationship (SAR) study should be designed to include non-fluorinated and parent scaffold controls. This comparative approach is essential for validating that the observed biological effects are due to the specific structural modification and not an artifact.
Table 1: Hypothetical Compound Series for Comparative Analysis
| Compound ID | Structure | Rationale |
| Compound A | Piperidine Hydrochloride | Parent scaffold; establishes baseline activity. |
| Compound B | 4-Methylpiperidine Hydrochloride | Non-fluorinated analog; isolates the steric effect of a methyl group. |
| Compound C | This compound | Test compound; evaluates the impact of the fluoromethyl group. |
By testing these three compounds in parallel across a suite of assays, we can directly attribute differences in potency, selectivity, and metabolic stability to the specific functional group at the 4-position of the piperidine ring.
Key In Vitro Assays: Protocols and Rationale
The following protocols are foundational for characterizing novel inhibitors. The experimental choices are explained to highlight the principles of robust assay design, particularly for fluorinated molecules.
Metabolic Stability Assay: Human Liver Microsomes
Rationale: A primary motivation for fluorination is to block metabolic "soft spots." This assay directly measures a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, providing a quantitative measure of its stability.[6] The half-life (t½) is a critical parameter for predicting in vivo behavior.
Experimental Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and a buffer (e.g., 100 mM potassium phosphate, pH 7.4).[6]
-
Compound Addition: Add the test compounds (Compounds A, B, and C) and a positive control (e.g., a rapidly metabolized drug like verapamil) to the mixture to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (e.g., G6P, G6PDH, NADP+).[6] This system is crucial as it provides the necessary cofactors for CYP450 enzyme activity.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard). The stop solution serves to precipitate the microsomal proteins and halt all enzymatic activity instantly.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).
Caption: Metabolic stability assay workflow.
Kinase Inhibition Assay: ADP-Glo™
Rationale: Kinases are a major class of drug targets. The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity.[6] It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity. This format is less susceptible to fluorescence interference that can be a concern with fluorinated compounds.
Experimental Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the target kinase, its specific substrate, and ATP.
-
Compound Treatment: Add serial dilutions of the test compounds (A, B, and C) to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[6] Incubate for 40 minutes. The depletion of ATP is critical to reduce background signal in the final detection step.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent. This reagent converts the ADP produced by the kinase back into ATP, which then acts as a substrate for a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percentage of inhibition relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Cytotoxicity Assay: MTT
Rationale: It is essential to determine if a compound's apparent activity is due to specific target inhibition or general cellular toxicity. The MTT assay is a classic colorimetric method that measures the metabolic activity of living cells, which serves as a proxy for cell viability.[6]
Experimental Protocol:
-
Cell Seeding: Seed a relevant human cell line (e.g., HeLa) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds (A, B, and C). Include a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Data Interpretation and Validation Parameters
The following tables present a hypothetical but realistic dataset from our comparative study, followed by the key parameters used to validate the assays themselves.
Table 2: Hypothetical Comparative Assay Data
| Compound ID | R-Group | Metabolic Half-life (t½, min) | Kinase IC₅₀ (µM) | Cytotoxicity EC₅₀ (µM) | Selectivity Index (EC₅₀/IC₅₀) |
| A | -H | 12 | 45 | >100 | >2.2 |
| B | -CH₃ | 28 | 18 | >100 | >5.5 |
| C | -CH₂F | 85 | 4 | >100 | >25 |
Interpretation: This dataset strongly supports the strategic value of fluorination. The introduction of the fluoromethyl group in Compound C resulted in a ~3-fold increase in metabolic stability and a 4.5-fold increase in kinase inhibitory potency compared to its methyl analog (Compound B ). Importantly, none of the compounds showed significant cytotoxicity, leading to an excellent selectivity index for Compound C, validating its on-target activity.
Table 3: Key Validation Parameters for In Vitro Assays (Based on ICH Q2(R1) and FDA M10 guidelines)[6]
| Validation Parameter | Description | Consideration for Fluorinated Compounds |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. | Potential for non-specific binding due to lipophilicity. Use orthogonal assays (e.g., different detection principles) to confirm hits. |
| Accuracy | The closeness of test results to the true value. | Assessed using a reference standard with a known activity. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Evaluated at intra-assay (repeatability) and inter-assay (reproducibility) levels. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Defines the concentration range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Important for highly potent compounds. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the standard curve. |
Conclusion
The validation of in vitro data for novel chemical entities is a cornerstone of successful drug discovery. For compounds containing unique functional groups like the fluoromethylpiperidine moiety, this process demands more than procedural execution; it requires a deep understanding of the compound's potential physicochemical behaviors and a strategy to de-risk potential assay artifacts.
By employing a comparative experimental design with non-fluorinated analogs, utilizing robust assay technologies, and adhering to established validation parameters, researchers can generate high-quality, reliable data. The hypothetical case study presented here illustrates how the strategic incorporation of a fluoromethyl group can dramatically improve both metabolic stability and target potency. This rigorous, scientifically-grounded approach ensures that decisions to advance promising compounds like those derived from this compound are based on a foundation of trustworthy and validated in vitro evidence.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Fluoromethyl)piperidine Hydrochloride as a Reference Standard in Pharmaceutical Analysis
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1][2][3][4] In the rigorous landscape of drug development and quality control, the purity and identity of these active pharmaceutical ingredients (APIs) and their intermediates are paramount. This is where reference standards—highly characterized materials—play a critical role. They provide the benchmark against which product batches are qualified, ensuring safety, efficacy, and consistency.
This guide provides an in-depth technical comparison of 4-(Fluoromethyl)piperidine hydrochloride (CAS: 787564-27-6), a key building block and potential impurity, as a reference standard.[5][6][7] We will objectively evaluate its performance and characteristics against two structurally related and commercially available alternatives: 4-(Trifluoromethyl)piperidine hydrochloride and 4-Fluoropiperidine hydrochloride. This analysis is designed to equip researchers, analytical chemists, and quality control professionals with the insights needed to make informed decisions for method development, validation, and routine analysis.
Section 1: Physicochemical Profile and Core Characteristics
A reference standard must be thoroughly characterized. Its identity and purity are the foundation of its function. Below is a comparative summary of the key physicochemical properties of this compound and its selected alternatives.
| Property | 4-(Fluoromethyl)piperidine HCl | 4-(Trifluoromethyl)piperidine HCl | 4-Fluoropiperidine HCl |
| CAS Number | 787564-27-6[5][6] | 155849-49-3[8][9] | 57395-89-8[10] |
| Molecular Formula | C₆H₁₃ClFN[6][7] | C₆H₁₁ClF₃N[8] | C₅H₁₀FN · HCl[10] |
| Molecular Weight | 153.63 g/mol [5][7] | 189.60 g/mol (approx.) | 139.60 g/mol [10] |
| Structure | |||
| Typical Purity | ≥95% - 98%[5][7] | ≥97%[8] | ≥97%[10] |
| Appearance | White to off-white solid/powder[8] | White to yellow crystals or powder[8] | Solid[10] |
| Melting Point | Not widely reported | Not widely reported | 163-167 °C[10] |
| Storage | 2-8°C[10] | Room temperature[9] | 2-8°C[10] |
Section 2: The Role as a Reference Standard: A Comparative Analysis
The utility of a reference standard is defined by its relationship to the analyte of interest. The subtle structural differences between these three compounds have significant implications for their analytical behavior, particularly in chromatographic separations.
Causality Behind Structural Differences:
-
Fluoromethyl (-CH₂F) vs. Trifluoromethyl (-CF₃): The primary difference here is the degree of fluorination on the C4-methyl substituent. The trifluoromethyl group is a potent electron-withdrawing group and is significantly more lipophilic (fat-loving) than the fluoromethyl group. This increased lipophilicity will cause 4-(Trifluoromethyl)piperidine HCl to interact more strongly with the non-polar stationary phases used in reversed-phase chromatography, leading to longer retention times.
-
4-(Fluoromethyl)piperidine vs. 4-Fluoropiperidine: In 4-Fluoropiperidine, the fluorine atom is directly attached to the piperidine ring. This placement exerts a strong negative inductive effect on the ring, reducing the basicity (pKa) of the piperidine nitrogen compared to 4-(Fluoromethyl)piperidine. This difference in basicity is a critical parameter in developing HPLC methods, as the pH of the mobile phase will dictate the protonation state of the molecule and, consequently, its interaction with the column and peak shape.
Section 3: Experimental Protocol: Purity Determination by HPLC
To provide a practical framework, we present a robust, self-validating protocol for determining the purity of these piperidine derivatives using High-Performance Liquid Chromatography (HPLC). This method is designed for accuracy and reproducibility.
Rationale for Method Selection:
Reversed-Phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of small organic molecules like piperidine derivatives. It separates compounds based on their polarity. A C18 column provides a non-polar stationary phase that effectively retains these compounds. The use of a buffered mobile phase is crucial; it maintains a constant pH, ensuring the basic piperidine nitrogen is consistently protonated. This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate quantification.
HPLC Workflow Diagram
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
- 8. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 9. parchem.com [parchem.com]
- 10. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
A Researcher's Guide to Conformational Preferences of Fluorinated Piperidine Derivatives: A Comparative Analysis
For drug development professionals, researchers, and scientists, the piperidine scaffold is a cornerstone of molecular design, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its three-dimensional structure is critical to its biological activity, and the ability to control this conformation is a powerful tool in medicinal chemistry. The introduction of fluorine, an element with unique stereoelectronic properties, provides a subtle yet potent method for influencing the conformational equilibrium of the piperidine ring.[2][3]
This guide offers an in-depth comparison of the conformational preferences of various fluorinated piperidine derivatives. Moving beyond a simple catalog of structures, we will dissect the underlying physicochemical principles that govern these preferences, supported by experimental and computational data. Our objective is to provide a clear, evidence-based framework for researchers to rationally design and predict the behavior of these important structural motifs.
The Dynamic Piperidine Ring: A Conformational Primer
The saturated six-membered piperidine ring is not planar. It predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): Extending from the "equator" of the ring.
These two chair conformations can interconvert through a process called ring inversion. For a substituted piperidine, this inversion swaps the axial and equatorial positions. The relative stability of the two chair conformers, and thus the preferred orientation of the substituent, is determined by a complex interplay of steric and electronic effects.
Caption: The interconversion of piperidine chair conformers proceeds through a high-energy intermediate.
The Fluorine Factor: Unraveling the Stereoelectronic Drivers
While larger substituents typically prefer the less sterically hindered equatorial position, fluorine introduces potent electronic effects that can override traditional steric considerations, often favoring the seemingly more crowded axial position.[4] This preference is governed by several key interactions.[2][3][5][6]
-
Charge-Dipole Interactions: In protonated piperidinium salts, a powerful electrostatic attraction can occur between the positively charged nitrogen (N⁺-H) and the partial negative charge on an axial fluorine atom (C-Fδ⁻). This stabilizing C-F···H-N⁺ interaction is a major driver for the axial preference in acidic environments.[2][4]
-
Hyperconjugation (Stereoelectronic Gauche Effect): This involves the donation of electron density from a bonding orbital to a nearby anti-bonding orbital. A key interaction is the delocalization of electrons from an axial C-H bond (σC-H) into the low-lying anti-bonding orbital of an adjacent, gauche-oriented axial C-F bond (σC-F). This stabilizes the axial conformation. Similarly, the nitrogen lone pair can donate into a σC-F orbital.[3][4][5]
-
Dipole Minimization: The alignment of bond dipoles influences overall molecular polarity. In some cases, an axial C-F bond orientation can lead to a lower overall molecular dipole moment, which can be favorable, particularly in nonpolar solvents.[5][6]
-
Steric Repulsion: While electronic effects are often dominant, classic steric hindrance (A-strain) still plays a role, particularly with additional substituents on the ring, which can create unfavorable 1,3-diaxial interactions.[2][5]
Caption: Key stabilizing and destabilizing forces influencing the axial fluorine conformation.
A Comparative Analysis of Fluorinated Piperidine Derivatives
The conformational outcome of fluorination is highly dependent on the position of the fluorine atom, the nature of the nitrogen substituent, and the surrounding environment (e.g., solvent polarity). A systematic survey using NMR spectroscopy and computational analysis has codified many of these principles.[2][5][6][7][8]
3-Fluoropiperidine Derivatives
In 3-fluoropiperidine systems, a strong preference for the fluorine atom to adopt an axial position is frequently observed, particularly when the nitrogen is protonated (HCl salt) or unprotected (NH-analogue).[2][5][9][10]
-
Influence of N-Substitution: For the HCl and NH-analogues, the axial preference is pronounced. This is driven by strong electrostatic (charge-dipole) and hyperconjugative interactions.[2] For TFA (trifluoroacetamide) protected amines, hyperconjugation is found to be a significant stabilizing factor for the axial conformer.[2]
-
Solvent Effects: While the axial preference is strong, its magnitude can be influenced by the solvent. Computational studies suggest an increasing stability of the more polar axial conformer with increasing solvent polarity.[2]
| Compound | N-Substituent | Solvent | Observed Conformation (F) | ΔG (kcal/mol) (Axial - Equatorial) | Primary Drivers |
| 3-Fluoropiperidine | HCl (protonated) | Water | Axial[2][5] | -1.7 (Gas: +1.5)[5] | Charge-Dipole, Hyperconjugation |
| 3-Fluoropiperidine | TFA | Chloroform | Axial[2][5] | -1.3 (Gas: +0.3)[5] | Hyperconjugation |
| 3-Fluoropiperidine | H | Water | Axial[2][5] | -2.1 (Gas: +0.4)[5] | Hyperconjugation |
Table 1: Conformational data for representative 3-fluoropiperidine derivatives. Negative ΔG values indicate a preference for the axial conformer. Data synthesized from Nairoukh et al., 2020.[5]
3,5-Difluoropiperidine Derivatives
When a second fluorine is introduced at the 5-position in an all-cis configuration, the preference for the axial orientation is often reinforced.
-
Reinforced Axial Preference: In the chair conformation, both fluorine atoms can simultaneously occupy axial positions, maximizing stabilizing electronic interactions without introducing significant steric clash. For HCl, TFA, and NH analogues, a high axial preference is observed experimentally.[2][5]
-
Solvent-Dependent Inversion: A striking example of conformational control is seen with certain N-protected derivatives. For N-Piv and N-Boc protected 3,5-difluoropiperidine, the fluorine atoms adopt an equatorial orientation in a non-polar solvent like chloroform. However, upon switching to a highly polar solvent like DMSO, the equilibrium completely inverts to favor the axial conformation.[2] This highlights the critical role of solvation in stabilizing the more polar diaxial conformer.[2]
| Compound | N-Substituent | Solvent | Observed Conformation (F) | Key Observation |
| cis-3,5-Difluoropiperidine | HCl (protonated) | Water | Diaxial[2][5] | Strong axial preference |
| cis-3,5-Difluoropiperidine | TFA | Chloroform | Diaxial[2][5] | Strong axial preference |
| cis-3,5-Difluoropiperidine | Boc | Chloroform | Diequatorial[2] | Solvent polarity dictates conformation |
| cis-3,5-Difluoropiperidine | Boc | DMSO | Diaxial[2] | Conformational inversion in polar solvent |
Table 2: Conformational data for representative cis-3,5-difluoropiperidine derivatives. Data from Nairoukh et al., 2020.[2]
4-Fluoropiperidine Derivatives
The conformational preferences of 4-fluoropiperidines present a more nuanced picture where the balance of forces can be tipped more easily.
-
Competing Effects: The fluorine at the 4-position is further from the nitrogen, weakening the direct N-H···F-C charge-dipole interaction. The outcome is thus more sensitive to other factors.
-
A Computational Puzzle: In one notable case, computational analysis of the 4-fluoropiperidinium salt (HCl analogue) in both the gas phase and aqueous solution suggested the axial conformer should be more stable.[2][5] However, experimental NMR data in aqueous solution clearly showed the equatorial conformer to be dominant.[2][5] This discrepancy was resolved by considering the molecular dipole moment; the equatorial conformer has a significantly larger dipole moment, allowing it to be better stabilized by the highly polar aqueous solvent, overcoming the intrinsic preference for the axial form.[2][5]
Experimental and Computational Protocols for Conformational Analysis
A multi-faceted approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational chemistry is essential for a comprehensive understanding of these systems.[2][7]
Caption: Integrated workflow for the conformational analysis of fluorinated piperidines.
Protocol: NMR Spectroscopy for Solution-State Conformation
NMR spectroscopy is the primary tool for determining the axial/equatorial preference in solution. The magnitude of the three-bond coupling constant between fluorine and adjacent protons (³J(F,H)) is diagnostic of their dihedral angle.
Objective: To determine the dominant chair conformation of a fluorinated piperidine in a specific solvent.
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the fluorinated piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the chosen solvent matches the conditions under which conformational analysis is desired, as polarity can dramatically alter the equilibrium.[2]
-
-
Data Acquisition:
-
Acquire standard one-dimensional ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Reference the spectra appropriately (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).
-
-
Analysis of Coupling Constants:
-
Identify the signals corresponding to the protons on the carbons adjacent to the C-F bond.
-
Measure the ³J(F,H) coupling constants from the ¹H spectrum. The multiplicity of the proton signal will be split by the adjacent fluorine.
-
Interpretation:
-
A large ³J(F,H) value (typically 30-45 Hz ) indicates an anti-periplanar relationship (dihedral angle ≈ 180°), which corresponds to an axial fluorine and an axial proton .
-
A small ³J(F,H) value (typically 5-15 Hz ) indicates a gauche relationship (dihedral angle ≈ 60°), which corresponds to an equatorial fluorine and an axial proton, OR an axial fluorine and an equatorial proton.[2]
-
-
By analyzing the coupling constants for both axial and equatorial protons adjacent to the fluorine, an unambiguous assignment of the fluorine's orientation can be made. The conformation is often exclusively one form or the other.[2]
-
Protocol: Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecule's conformation in the solid state.[11][12][13][14][15]
Objective: To determine the precise three-dimensional structure and conformation in the crystalline form.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step.
-
Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
The final refined structure provides precise bond lengths, angles, and dihedral angles, definitively showing the piperidine ring conformation and the axial/equatorial position of the fluorine atom.
-
Protocol: Computational Modeling
Density Functional Theory (DFT) calculations are used to predict the relative stability of different conformers and to dissect the contributions of various stereoelectronic effects.[2]
Objective: To calculate the relative free energies of the axial and equatorial conformers and analyze the underlying electronic interactions.
Methodology:
-
Model Building:
-
Construct 3D models of both the axial-fluorine and equatorial-fluorine chair conformers of the piperidine derivative.
-
-
Geometry Optimization:
-
Perform geometry optimizations for each conformer using a suitable DFT method and basis set (e.g., M06-2X/def2-QZVPP has been shown to be effective).[2]
-
Calculations can be performed for the gas phase and in solution using a Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., water, chloroform).[2]
-
-
Energy Calculation:
-
Calculate the single-point electronic energies and perform frequency calculations on the optimized geometries. The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy (G).
-
-
Analysis:
-
Compare the Gibbs free energies (ΔG) of the two conformers. The difference (ΔG = G_equatorial - G_axial) indicates their relative stability. A negative value suggests the axial conformer is more stable.
-
Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions by quantifying the stabilization energies (E2) of donor-acceptor interactions (e.g., σC-H → σ*C-F).
-
Analyze electrostatic potential maps and molecular dipole moments to understand the role of electrostatics and solvation.[2][5]
-
Conclusion and Outlook
The conformational preferences of fluorinated piperidines are dictated by a sophisticated balance of stereoelectronic and steric effects. A dominant trend, particularly for 3-fluoro and 3,5-difluoro derivatives, is a pronounced preference for an axial fluorine orientation, driven largely by charge-dipole and hyperconjugative interactions.[2][4][5] This preference can be finely tuned, or even completely inverted, by modulating the N-substituent and, most critically, the polarity of the solvent.[2]
For the medicinal chemist, these findings provide actionable design principles. By strategically placing fluorine on the piperidine ring, it is possible to create conformationally rigid scaffolds, locking the molecule into a specific shape to enhance binding affinity or optimize other pharmacological properties. The counterintuitive axial preference and its sensitivity to the environment underscore the necessity of a rigorous, multi-pronged analytical approach, combining NMR, X-ray crystallography, and computational modeling to confidently assign and rationalize the conformational behavior of these versatile building blocks.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Strategic Advantage of Fluoromethylation in Piperidine-Based Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs.[1] Its favorable physicochemical properties, including its basicity and three-dimensional structure, make it an excellent starting point for engaging with biological targets. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, primarily related to optimizing absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing potency.
This guide delves into a key strategy for overcoming these hurdles: the introduction of a fluoromethyl group (-CH2F) onto the piperidine ring. We will objectively compare the fluoromethyl substituent to its common non-fluorinated (methyl, -CH3) and perfluorinated (trifluoromethyl, -CF3) counterparts, providing experimental data and field-proven insights to illuminate the nuanced advantages this often-overlooked modification can confer.
The Rationale for Piperidine Modification: A Balancing Act
The nitrogen atom of the piperidine ring is a critical determinant of its pharmacological profile. Its basicity (pKa) influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic interactions with its target. The carbon scaffold offers multiple sites for substitution, allowing for the fine-tuning of lipophilicity, metabolic stability, and target-binding interactions. The challenge lies in making modifications that positively impact one property without detrimentally affecting another.
A Comparative Analysis of Key Physicochemical Properties
The strategic substitution of a methyl group with its fluorinated analogs can profoundly alter a molecule's behavior. The following table summarizes the comparative effects on key physicochemical properties, drawing from experimental data on piperidine and related scaffolds.
| Property | Methyl (-CH3) | Fluoromethyl (-CH2F) | Trifluoromethyl (-CF3) | Causality and In-Depth Analysis |
| pKa of Piperidine Nitrogen | ~11.2[2] | ~10.2 (estimated)[3] | ~8.0[4] | The strong electron-withdrawing nature of fluorine atoms progressively decreases the basicity of the piperidine nitrogen. The fluoromethyl group offers a moderate pKa reduction, which can be advantageous in fine-tuning the ionization state to balance solubility and permeability. A lower pKa can reduce unwanted interactions with off-targets like the hERG channel, a common cause of cardiac toxicity.[3] |
| Lipophilicity (logP) | +0.5 to +0.6 (contribution)[5] | +0.1 to +0.3 (estimated contribution)[6] | +0.88 (Hansch π value)[7] | Fluorination generally increases lipophilicity. The trifluoromethyl group imparts a significant increase in lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets but may also increase metabolic liability and decrease aqueous solubility.[7][8] The fluoromethyl group provides a more subtle increase in lipophilicity, offering a finer tool for optimization. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable than methyl | Highly stable to oxidation[7] | The carbon-hydrogen bonds of a methyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The strong carbon-fluorine bond in fluorinated groups is much more resistant to metabolic cleavage, significantly enhancing metabolic stability.[7] While the trifluoromethyl group is exceptionally stable, the fluoromethyl group also offers a substantial improvement over the methyl group by blocking a potential site of metabolism.[9] |
| Conformational Effects | Can influence ring conformation | Axial preference in some cases[10] | Can influence ring conformation | The substitution pattern on the piperidine ring influences its conformational equilibrium. Fluorine substitution can, in some instances, favor an axial conformation, which can have significant implications for how the molecule presents its pharmacophoric elements to a biological target.[10] |
The Fluoromethyl Advantage: Case Studies and Mechanistic Insights
While direct head-to-head comparative studies of methyl, fluoromethyl, and trifluoromethyl groups on a single piperidine-based drug are not abundant in the literature, the principles derived from broader medicinal chemistry research provide a strong foundation for understanding the potential benefits of fluoromethylation.
Fine-Tuning Basicity for Optimal Performance
The pKa of a drug is a critical parameter that governs its behavior in the body. For many piperidine-containing drugs, a high pKa can lead to extensive ionization at physiological pH, resulting in high aqueous solubility but poor membrane permeability. Conversely, a very low pKa might lead to poor solubility and reduced target engagement if an ionic interaction is required.
The fluoromethyl group acts as a "Goldilocks" substituent in this context. It reduces the pKa of the piperidine nitrogen to a greater extent than a methyl group but less dramatically than a trifluoromethyl group.[3] This moderate reduction can be precisely what is needed to achieve the optimal balance between solubility and permeability, leading to improved oral bioavailability.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(trifluoromethyl)piperidine properties | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Strategic Fluorination of Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract: The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of approved therapeutics. Its bioactivity is intrinsically linked to its physicochemical properties, namely its basicity (pKa), conformation, and metabolic stability. A powerful strategy to modulate these properties and optimize a drug candidate's pharmacokinetic and pharmacodynamic profile is the selective substitution of hydrogen with fluorine. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidines, elucidating the profound impact of this single-atom substitution. We will delve into the mechanistic basis for these changes, present comparative experimental data, and provide detailed protocols for assessing these critical parameters in a research setting.
The Piperidine Scaffold and the Strategic Role of Fluorine
The piperidine motif is one of the most prevalent saturated N-heterocycles in pharmaceuticals, valued for its ability to serve as a versatile scaffold that can be functionalized to interact with biological targets while often imparting favorable properties like aqueous solubility. However, the parent scaffold is not without its liabilities, which can include rapid metabolism or suboptimal basicity for target engagement and cell permeability.
Fluorine, the most electronegative element, offers a unique toolkit for addressing these challenges.[1] Its substitution for hydrogen—a classic bioisosteric replacement due to its small van der Waals radius (1.47 Å for F vs. 1.20 Å for H)—can induce significant changes in a molecule's electronic and steric profile.[2] When strategically applied to the piperidine ring, fluorination is a key tactic to enhance metabolic stability, modulate basicity, control ring conformation, and introduce new drug-target interactions.[3][4]
The Physicochemical Consequences of Fluorination: A Comparative Analysis
The introduction of fluorine onto the piperidine ring fundamentally alters its core physicochemical properties. These changes are not speculative; they are predictable, measurable, and can be leveraged for rational drug design.
pKa Modulation: The Primary Electronic Effect
The basicity of the piperidine nitrogen is a critical determinant of a drug's ionization state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and ability to form ionic bonds with its target. Fluorine's powerful electron-withdrawing inductive effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a lower pKa, meaning the compound becomes less basic.[5][6]
The magnitude of this pKa drop is dependent on the number of fluorine atoms and their proximity to the nitrogen.[7] This effect allows chemists to fine-tune a molecule's basicity to avoid liabilities associated with highly basic amines, such as hERG channel affinity or lysosomal trapping, without drastic structural modifications.[8][9]
Table 1: Comparative pKa Values of Piperidine and Fluorinated Analogs
| Compound | Structure | pKa (Experimental/Predicted) | ΔpKa (from Piperidine) | Reference(s) |
|---|---|---|---|---|
| Piperidine | 11.2 | 0.0 | [7] | |
| 3-Fluoropiperidine | 9.4 | -1.8 | [7] | |
| 4-Fluoropiperidine | 10.5 | -0.7 | [7] | |
| 3,3-Difluoropiperidine | 6.7 | -4.5 | [7] |
| 4,4-Difluoropiperidine | | 8.5 | -2.7 |[10] |
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol describes a standard, reliable method for experimentally verifying the pKa of a piperidine analog.[11][12]
Objective: To determine the ionization constant (pKa) of a test compound in an aqueous solution.
Materials:
-
Calibrated pH meter and electrode
-
Potentiometer/Autotitrator
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Test compound (API)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) before starting.[11]
-
Sample Preparation: Dissolve the test compound in water or a suitable co-solvent to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[12]
-
Titration:
-
For a basic compound like piperidine, first, acidify the solution to ~pH 2 by adding 0.1 M HCl.
-
Place the sample on the magnetic stirrer, immerse the pH electrode, and begin stirring.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[12]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH at which half of the equivalence volume of titrant has been added.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility.[11]
Conformational Control: The Power of Stereo-electronic Effects
The piperidine ring exists in a dynamic equilibrium of chair conformations. The orientation (axial vs. equatorial) of substituents can lock the molecule into a specific three-dimensional shape, which is crucial for precise binding to a target protein. Fluorine substitution has a profound and often counterintuitive influence on this equilibrium.
While sterically, the small fluorine atom would be expected to prefer the less-hindered equatorial position, it frequently shows a preference for the more sterically crowded axial position, particularly in protonated 3-fluoropiperidines.[1][13] This "axial-F preference" is attributed to stabilizing stereoelectronic effects, including:
-
Charge-Dipole Interactions: In the protonated piperidinium ion, a favorable electrostatic interaction occurs between the positively charged ammonium group (N⁺-H) and the partial negative charge of the axial fluorine atom.[1][14]
-
Hyperconjugation (Gauche Effect): Electron density from an adjacent anti-periplanar C-H bond can donate into the low-lying antibonding orbital (σ*) of the C-F bond, stabilizing the gauche arrangement found when fluorine is axial.[1][13]
This conformational locking can be a powerful tool to pre-organize a ligand for optimal target binding.
Caption: Conformational equilibrium of a 3-fluoropiperidinium ion.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the conformational preferences of fluorinated piperidines in solution.[15][16]
Objective: To determine the dominant conformation (axial vs. equatorial fluorine) of a fluorinated piperidine derivative.
Principle: The magnitude of the scalar coupling constant between nuclei depends on the dihedral angle between them (Karplus relationship). For a 3-fluoropiperidine, the three-bond coupling constant between the fluorine and the vicinal protons (³JF,H) is highly informative. A large coupling constant (~30-45 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs when the fluorine is axial. A small coupling constant (~5-15 Hz) indicates a gauche relationship, occurring when the fluorine is equatorial.[13]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical, as polarity can influence the conformational equilibrium.[17]
-
Acquire Spectra:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assign proton signals.
-
Acquire a one-dimensional ¹⁹F NMR spectrum (or ¹H-decoupled ¹⁹F spectrum) to identify the fluorine resonance.
-
Crucially, acquire a high-resolution, non-decoupled ¹H NMR spectrum of the region corresponding to the protons on the carbons adjacent to the C-F bond.
-
-
Data Analysis:
-
Identify the signal for the proton on the same carbon as the fluorine (H-3) and the protons on the adjacent carbons (H-2, H-4).
-
Measure the ³JF,H coupling constants from the splitting patterns of the H-2 and H-4 proton signals.
-
A large ³JF,Hax value (e.g., >35 Hz) strongly indicates an axial fluorine.[13]
-
A small ³JF,Heq value (e.g., <15 Hz) indicates an equatorial fluorine.
-
-
Advanced Methods (Optional): For complex systems, 2D NMR experiments like H,H-COSY and H,F-HSQC can aid in unambiguous signal assignment. 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can provide through-space distance information to further confirm the conformation.[15]
Pharmacokinetic (ADME) Profile Enhancement
Beyond static physicochemical properties, fluorination has a dynamic impact on how a drug is absorbed, distributed, metabolized, and excreted (ADME).
Metabolic Stability: Blocking Sites of Metabolism
One of the most valuable applications of fluorination is to enhance metabolic stability.[2] The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, which often hydroxylate electron-rich, accessible C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) and is highly resistant to this oxidative metabolism.[3]
By strategically replacing a hydrogen with a fluorine at a known site of metabolism (a "metabolic soft spot") on the piperidine ring, that position is effectively shielded from enzymatic attack. This can dramatically increase the compound's half-life, reduce clearance, and improve its oral bioavailability.[17][18]
Table 2: Comparative In Vitro Metabolic Stability of Piperidine Analogs
| Compound/Analog Type | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
|---|---|---|---|---|
| Piperidin-3-ol Derivative | Non-fluorinated parent | 15 | 92.4 | [2]* |
| 4-Fluoropiperidin-3-ol Derivative | Mono-fluorinated | 45 | 30.8 | [2]* |
| 3,3-Difluoropiperidine Derivative | Gem-difluorinated | > 120 | < 5 | [2]* |
*Note: Data for piperidinol derivatives is based on illustrative and inferred values from the source to demonstrate the principle.
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is an industry-standard method for predicting in vivo metabolic clearance by measuring the rate at which a compound is consumed by liver enzymes.[8][19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., Human, Rat)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive control (e.g., Dextromethorphan)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix containing microsomes (e.g., 0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer.[19]
-
Initiate Reaction: Pre-warm the master mix and a solution of the test compound (e.g., 1 µM final concentration) at 37°C for 5-10 minutes. Initiate the metabolic reaction by combining them.[8]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (cold ACN with IS) to stop the reaction and precipitate the proteins.[19]
-
Controls:
-
T₀ Control: Quench the reaction immediately at the 0-minute time point.
-
Minus-Cofactor Control: Run a parallel incubation at the final time point without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining parent compound versus time.
-
The slope of the line from the linear regression is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint = (k * Incubation Volume) / (Protein Concentration).
-
Impact on Pharmacodynamics: Target Binding and Bioactivity
Ultimately, the goal of chemical modification is to improve a compound's interaction with its biological target. Fluorination can enhance binding affinity and, consequently, bioactivity through several mechanisms.
Modulating Binding Affinity through Unique Interactions
While often considered a simple H-bioisostere, fluorine can participate in unique, favorable interactions within a protein's binding pocket that hydrogen cannot.[7] These include:
-
Orthogonal Multipolar Interactions: The polarized C-F bond can form favorable electrostatic interactions with electron-deficient groups in the protein backbone, such as the carbonyl carbons of amide bonds.[7]
-
Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor (C-F···H-N).
-
Conformational Lock: As discussed previously, by locking the piperidine ring into a more bioactive conformation, fluorine can reduce the entropic penalty of binding, thereby increasing affinity.[3]
These subtle but significant interactions can lead to a marked improvement in a compound's potency.[9]
Table 3: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs
| Compound Pair | Target | Non-Fluorinated Analog (Ki) | Fluorinated Analog (Ki) | Fold Change | Reference |
|---|---|---|---|---|---|
| D4R Antagonists | Dopamine D4 Receptor | 140-320 nM (p-fluoro/difluoro phenyl ethers) | 0.3 nM (difluoropiperidine with specific ether) | ~450-1000x improvement | [20] |
| DAT Inhibitors | Dopamine Transporter | Kᵢ = 135 nM (hydroxylated analog) | Kᵢ = 1050 nM (fluorinated analog) | ~7.8x decrease | |
Note: The D4R example shows a significant potency gain within a fluorinated series by modifying other parts of the molecule, highlighting the scaffold's utility. The DAT inhibitor example illustrates that fluorination is context-dependent and does not guarantee improved affinity.
Caption: Potential binding interactions of a fluorinated piperidine.
Conclusion: A Guideline for Strategic Fluorination
The substitution of hydrogen with fluorine on a piperidine ring is a powerful, multifaceted strategy in drug design. It is not merely a tool for blocking metabolism but a nuanced approach to fine-tuning the entire physicochemical and pharmacological profile of a molecule. The decision of whether, where, and how much to fluorinate depends entirely on the specific objectives and liabilities of a lead compound. By understanding the fundamental effects on pKa, conformation, metabolism, and binding, researchers can transition from serendipitous discovery to rational, data-driven design. The experimental protocols provided herein form a self-validating framework for assessing the impact of these changes and advancing compounds with superior drug-like properties.
Caption: Decision workflow for strategic piperidine fluorination.
References
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 10. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Fluoromethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Disposal: Hazard-Informed Management
4-(Fluoromethyl)piperidine hydrochloride (CAS No. 787564-27-6) is a halogenated piperidine derivative.[1] Its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, all disposal procedures must be predicated on minimizing exposure and preventing environmental release.
Regulatory Framework: Navigating EPA Guidelines
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this compound falls under specific waste categories.
EPA Hazardous Waste Codes
While this compound is not explicitly listed by name, it falls under the F-series of hazardous waste codes due to its nature as a spent halogenated solvent. Specifically, it is likely to be classified under:
It is the responsibility of the waste generator to accurately classify their waste streams. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure correct waste coding.
Land Disposal Restrictions
The EPA prohibits the land disposal of certain hazardous wastes, including many halogenated organic compounds, without prior treatment. This is due to their persistence and potential to contaminate soil and groundwater.[4] A list of regulated halogenated organic compounds can be found in 40 CFR Appendix III to Part 268.[5]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Prior to handling the compound for disposal, ensure the following PPE is worn:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | Protects against splashes that can cause serious eye irritation.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility chart. | Prevents skin contact, which can cause irritation.[6] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. | Minimizes skin exposure.[6] |
| Respiratory Protection | Use in a well-ventilated area or with a NIOSH-approved respirator if dust or aerosols may be generated. | Prevents inhalation, which can cause respiratory irritation.[8] |
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, contaminated PPE). The container must be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant).
-
Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases, unless part of a specific neutralization protocol.
On-site Neutralization (for Aqueous Solutions)
For dilute aqueous solutions of this compound, neutralization of the hydrochloride salt can be considered to reduce its corrosivity before collection by a licensed waste disposal company. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Work in a fume hood.
-
Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the aqueous solution while stirring.[9]
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is between 6 and 8. Be cautious as the neutralization reaction can be exothermic and may produce gas.[10]
-
The neutralized solution should still be collected as hazardous waste.
Diagram: Neutralization Workflow
Caption: Workflow for the neutralization of aqueous this compound waste.
Final Disposal Method: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of this compound and materials contaminated with it is high-temperature incineration.[11]
-
Why Incineration? Incineration at high temperatures ensures the complete destruction of the organic molecule, breaking the carbon-fluorine and carbon-nitrogen bonds.
-
Temperature Requirements: For halogenated organic compounds, the European Union's Industrial Emissions Directive specifies a minimum incineration temperature of 1100 °C if the waste contains more than 1% halogenated organic substances.[12] While this is a European regulation, it represents a best practice for ensuring complete destruction and preventing the formation of toxic byproducts. Thermal oxidizers designed for halogenated hydrocarbons typically operate between 982 to 1204°C (1800 to 2200°F).[13]
-
Scrubbing: The incineration facility must be equipped with appropriate scrubbers to neutralize acidic gases, such as hydrogen fluoride (HF) and hydrogen chloride (HCl), that are formed during combustion.[13]
-
Professional Disposal Service: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company. They will have the necessary permits and equipment to transport and incinerate the waste in compliance with all federal, state, and local regulations.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a fume hood.[10]
-
Personal Protective Equipment: Do not attempt to clean up a spill without the appropriate PPE as outlined in section 3.1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][14]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.[10]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination:
Diagram: Spill Response Workflow
Caption: Logical flow for responding to a this compound spill.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of its hazards, regulatory requirements, and appropriate handling procedures. By adhering to the principles of hazard-informed management, stringent PPE protocols, and approved disposal technologies, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wku.edu [wku.edu]
- 3. media.suweb.site [media.suweb.site]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. zeeco.com [zeeco.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
